Product packaging for Chlorahololide C(Cat. No.:)

Chlorahololide C

Cat. No.: B593550
M. Wt: 576.6 g/mol
InChI Key: FUWHPWXSVUDXDS-XMJAEXKHSA-N
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Description

Chlorahololide C is a useful research compound. Its molecular formula is C33H36O9 and its molecular weight is 576.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H36O9 B593550 Chlorahololide C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2Z)-2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36O9/c1-11-15-8-16(15)30(5)19-10-32(39)18-9-17(18)31(6)26(32)23(20(24(35)27(31)36)12(2)28(37)40-7)33(19)22(13(3)29(38)42-33)25(21(11)30)41-14(4)34/h15-19,21,25,27,36,39H,1,8-10H2,2-7H3/b20-12-/t15-,16-,17-,18+,19+,21-,25-,27+,30-,31+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWHPWXSVUDXDS-XMJAEXKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3C(=C)C4CC4C3(C5C2(C6=C7C(C8CC8C7(C5)O)(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2(C\6=C7[C@]([C@@H]8C[C@@H]8[C@]7(C5)O)([C@H](C(=O)/C6=C(/C)\C(=O)OC)O)C)OC1=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Chlorahololide C from Chloranthus holostegius: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Chlorahololide C, a sesquiterpenoid dimer derived from the plant Chloranthus holostegius. This document details the known physicochemical properties and biological activities of this compound and outlines a generalized experimental workflow for its extraction and purification based on established methodologies for similar compounds from this species.

Core Compound Data: this compound

This compound is one of several structurally related sesquiterpenoid dimers, including Chlorahololides D, E, and F, that have been isolated from Chloranthus holostegius. These compounds have garnered interest within the scientific community for their notable biological activities.

PropertyDataReference
Molecular Formula C35H42O10[1]
Molecular Weight 622.7 g/mol [1]
Compound Class Sesquiterpenoid Dimer[1]
Biological Activity Potent and selective blocker of the delayed rectifier (IK) K+ current[1]
IC50 Value 3.6 ± 10.1 µM[1]

Experimental Protocols: A Generalized Approach

While the precise, step-by-step experimental protocol for the isolation of this compound from the original research by Yang et al. (2008) is not publicly available in its entirety, a general methodology can be constructed based on standard practices for the isolation of lindenane-type sesquiterpenoid dimers from Chloranthus species.[2] The following represents a probable workflow.

Plant Material Collection and Preparation

The whole plant of Chloranthus holostegius is collected, identified, and dried. The dried plant material is then typically ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction. A common method involves maceration or percolation with an organic solvent such as 95% ethanol at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction of the plant metabolites. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract is subsequently fractionated to separate compounds based on their polarity. This is often achieved through liquid-liquid partitioning. For instance, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Based on the chemical nature of sesquiterpenoid dimers, the ethyl acetate fraction is often enriched with these compounds.

Chromatographic Purification

The target fraction (e.g., the ethyl acetate fraction) is then subjected to a series of chromatographic techniques to isolate the individual compounds. This multi-step process typically includes:

  • Column Chromatography (CC): The fraction is first separated on a silica gel column, eluting with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compounds of interest are further purified using Prep-HPLC on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water.

Structure Elucidation

The purity and structure of the isolated this compound are confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

  • Circular Dichroism (CD): CD spectroscopy is used to establish the absolute configuration of the chiral centers in the molecule.

Visualizing the Isolation Workflow

The following diagram illustrates the generalized workflow for the isolation of this compound.

G Generalized Isolation Workflow for this compound plant Chloranthus holostegius (Whole Plant) powder Dried and Powdered Plant Material plant->powder Drying & Grinding extract Crude EtOH Extract powder->extract 95% EtOH Extraction fractionation Solvent Partitioning extract->fractionation EtOAc_fraction Ethyl Acetate Fraction fractionation->EtOAc_fraction Enriched Fraction silica_gel Silica Gel Column Chromatography EtOAc_fraction->silica_gel hplc Preparative HPLC silica_gel->hplc Semi-pure Fractions chlorahololide_c Pure this compound hplc->chlorahololide_c analysis Structural Elucidation (NMR, MS, CD) chlorahololide_c->analysis

Caption: A flowchart of the generalized isolation and purification process for this compound.

Signaling Pathway Involvement

This compound has been identified as a potent and selective blocker of the delayed rectifier (IK) potassium channel.[1] These channels are crucial for the repolarization phase of the action potential in excitable cells. The mechanism of action involves the physical blockage of the ion channel pore, thereby inhibiting the outward flow of potassium ions.

G Mechanism of Action of this compound chlorahololide_c This compound k_channel Delayed Rectifier K+ Channel (IK) chlorahololide_c->k_channel Blocks k_flow K+ Efflux k_channel->k_flow Inhibits repolarization Membrane Repolarization k_flow->repolarization Leads to action_potential Action Potential Prolongation repolarization->action_potential Affects

Caption: The inhibitory effect of this compound on the delayed rectifier potassium channel.

Concluding Remarks

The isolation of this compound from Chloranthus holostegius presents a valuable avenue for the discovery of novel therapeutic agents, particularly those targeting ion channels. While the generalized protocol outlined in this document provides a solid foundation for its extraction and purification, researchers are encouraged to consult the primary literature for more specific details as they become available to optimize the isolation process. The potent and selective biological activity of this compound warrants further investigation into its pharmacological potential and mechanism of action at a molecular level.

References

In-Depth Technical Guide: Discovery and Characterization of Chlorahololide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorahololide C is a structurally complex sesquiterpenoid dimer isolated from the plant Chloranthus holostegius. It belongs to the lindenane class of sesquiterpenoids, which are known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, characterization, and known biological activity of this compound, with a focus on its potential as a modulator of ion channels. The information is presented to be of maximal utility to researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound was first isolated from the whole plant of Chloranthus holostegius. The isolation process typically involves the extraction of the plant material with organic solvents, followed by a series of chromatographic separation techniques to yield the pure compound.

Experimental Protocols

General Isolation and Purification Protocol for Lindenane Sesquiterpenoid Dimers from Chloranthus sp.:

  • Extraction: The air-dried and powdered whole plants of Chloranthus holostegius are extracted exhaustively with an organic solvent such as ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, typically rich in sesquiterpenoids, is subjected to column chromatography on silica gel. A gradient elution system, for example, a hexane-ethyl acetate or chloroform-methanol gradient, is used to separate the components into several fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 reversed-phase column. A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is commonly used to achieve fine separation and yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. These methods are crucial for establishing the compound's connectivity, stereochemistry, and absolute configuration.

Experimental Protocols

1. 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in an NMR tube.

  • Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). These experiments typically include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in establishing the relative stereochemistry.

  • Data Analysis: The correlation peaks in the 2D NMR spectra are analyzed to piece together the intricate polycyclic structure of this compound.

2. Circular Dichroism (CD) Spectroscopy:

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., methanol) is prepared in a quartz cuvette.

  • Data Acquisition: The CD spectrum is recorded on a CD spectropolarimeter. The spectrum shows the differential absorption of left and right circularly polarized light as a function of wavelength.

  • Data Analysis: The sign and intensity of the Cotton effects in the CD spectrum are compared with those of related known compounds or with theoretical calculations to determine the absolute configuration of the stereocenters in the molecule.

Biological Activity and Characterization

This compound has been identified as a potent and selective blocker of the delayed rectifier (IK) potassium channel, a crucial component in the repolarization phase of the cardiac action potential and in regulating neuronal excitability.

Quantitative Data
CompoundBiological TargetAssay TypeIC₅₀ (µM)
This compound Delayed rectifier (IK) K⁺ channelWhole-cell patch clamp3.6
Chlorahololide DDelayed rectifier (IK) K⁺ channelWhole-cell patch clamp2.7
Chlorahololide EDelayed rectifier (IK) K⁺ channelWhole-cell patch clamp27.5
Chlorahololide FDelayed rectifier (IK) K⁺ channelWhole-cell patch clamp57.5
Experimental Protocols

Whole-Cell Patch Clamp Assay for IK Current Inhibition:

  • Cell Culture: A suitable cell line expressing the delayed rectifier potassium channel (e.g., HEK293 cells stably transfected with the appropriate KCNQ channel subunits) is cultured under standard conditions.

  • Electrophysiological Recording:

    • Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

    • Glass micropipettes with a resistance of 3-5 MΩ when filled with an internal solution are used to form a high-resistance seal (giga-seal) with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the transmembrane currents.

  • Data Acquisition:

    • The delayed rectifier K⁺ current (IK) is elicited by applying a depolarizing voltage step protocol.

    • A stable baseline recording of the IK current is established.

    • This compound, dissolved in the external solution at various concentrations, is then perfused onto the cell.

  • Data Analysis: The inhibitory effect of this compound on the IK current is measured as the percentage decrease in the current amplitude. The IC₅₀ value, the concentration at which the compound inhibits 50% of the current, is determined by fitting the concentration-response data to a Hill equation.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been extensively studied, its activity as a potassium channel blocker suggests potential downstream effects on cellular processes regulated by ion homeostasis and membrane potential. The closely related compound, Chlorahololide D, has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2/Bax protein ratio. It also inhibits cancer cell migration by regulating the FAK signaling pathway.[1][2][3] Given the structural similarity, it is plausible that this compound may engage similar pathways.

Logical Relationship of Potassium Channel Inhibition

G Potential Downstream Effects of this compound A This compound B Delayed Rectifier (IK) K+ Channel A->B Blocks C Inhibition of K+ Efflux B->C Mediates D Membrane Depolarization C->D E Alteration of Cellular Excitability D->E F Modulation of Intracellular Signaling D->F

Caption: Logical flow from channel blocking to cellular effects.

Experimental Workflow for Biological Activity Screening

G Workflow for Biological Activity Screening of this compound cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies cluster_2 In Vivo Models A Potassium Channel Inhibition Assay (Whole-Cell Patch Clamp) E ROS Detection (e.g., DCFH-DA) A->E H Zebrafish Models (e.g., Toxicity, Anti-angiogenesis) A->H B Cytotoxicity Assays (e.g., MTT, LDH) C Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) B->C B->H F Western Blot Analysis (e.g., Bcl-2, Bax, FAK) C->F D Cell Migration/Invasion Assays (e.g., Wound Healing, Transwell) D->F G Signaling Pathway Profiling (e.g., Kinase Arrays, RNA-Seq) F->G I Rodent Models (e.g., Xenograft, Disease Models) H->I

Caption: A typical workflow for characterizing a natural product.

Conclusion

This compound is a promising natural product with potent and selective activity against the delayed rectifier potassium channel. Its complex chemical structure and significant biological activity make it an attractive target for further investigation in the fields of medicinal chemistry and pharmacology. The detailed experimental protocols and characterization data provided in this guide are intended to facilitate future research into the therapeutic potential of this compound and its analogs. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential in treating conditions associated with potassium channel dysfunction, such as cardiac arrhythmias and neurological disorders.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of Chlorahololide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the structural elucidation of Chlorahololide C, a complex sesquiterpenoid dimer. While the specific quantitative data for this compound is not publicly available in accessible literature, this document outlines the established protocols and data interpretation strategies for this class of natural products, drawing parallels with closely related compounds from the same source.

Introduction to this compound

This compound is a member of the lindenane-type sesquiterpenoid dimers, a class of natural products isolated from the plant Chloranthus holostegius.[1][2][3] These compounds are known for their intricate, polycyclic molecular architectures and significant biological activities. The elucidation of such complex structures is a challenging process that relies on a combination of advanced spectroscopic and spectrometric techniques. The structural determination of Chlorahololides C-F was first reported in 2008, where their structures and absolute configurations were established through spectroscopic methods, including 2D NMR and Circular Dichroism (CD) spectra.[3]

Experimental Protocols

The elucidation of the chemical structure of a novel natural product like this compound follows a systematic workflow, from the collection and extraction of the source material to the final determination of its stereochemistry.

2.1. Isolation and Purification

The initial step involves the extraction of the compounds from the plant material, typically the whole plant of Chloranthus holostegius. A general protocol for the isolation of lindenane-type sesquiterpenoid dimers is as follows:

  • Extraction: The air-dried and powdered plant material is extracted with a solvent such as ethanol or methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions containing the compounds of interest are subjected to multiple rounds of chromatographic separation. This typically involves:

    • Silica Gel Column Chromatography: For initial fractionation based on polarity.

    • Reversed-Phase (RP-C18) Column Chromatography: For further separation of compounds with similar polarities.

    • High-Performance Liquid Chromatography (HPLC): For the final purification of the individual compounds to yield pure isolates like this compound.

2.2. Spectroscopic and Spectrometric Analysis

Once a pure compound is obtained, its chemical structure is determined using a suite of analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D and 2D NMR experiments is crucial for elucidating the planar structure and relative stereochemistry. These experiments include:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • Correlation Spectroscopy (COSY): Identifies proton-proton couplings, revealing adjacent protons.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different parts of the molecule.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Identifies protons that are close in space, which helps in determining the relative stereochemistry.

  • Circular Dichroism (CD) Spectroscopy: This technique is used to determine the absolute configuration of chiral molecules by comparing the experimental CD spectrum with that of known compounds or with quantum chemical calculations.

Data Presentation: An Illustrative Example

As the specific NMR data for this compound is not available, the following table presents the ¹H and ¹³C NMR data for the related compound, Chlorahololide D, isolated from the same plant. This serves as an example of the type of quantitative data generated during the structure elucidation process for this class of molecules.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Chlorahololide D (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
142.51.85 (m)
228.71.62 (m), 1.75 (m)
335.42.10 (m)
4138.1
5125.15.40 (s)
678.24.60 (d, 2.5)
755.12.30 (m)
8171.2
950.22.60 (d, 8.0)
1045.3
11148.2
12170.5
1312.51.15 (d, 7.0)
1420.81.05 (s)
15118.34.95 (s), 5.10 (s)
1'40.82.05 (m)
2'29.81.55 (m), 1.65 (m)
3'36.12.15 (m)
4'135.2
5'128.45.50 (d, 5.0)
6'75.64.50 (d, 5.0)
7'52.32.40 (m)
8'172.1
9'48.72.50 (d, 7.5)
10'46.1
11'145.3
12'173.4
13'15.21.20 (d, 6.5)
14'22.31.10 (s)
15'115.84.85 (s), 5.05 (s)

Note: This data is for Chlorahololide D and is presented for illustrative purposes.

Mandatory Visualizations

4.1. Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of a novel natural product like this compound.

G cluster_0 Isolation and Purification cluster_1 Structure Determination A Plant Material (Chloranthus holostegius) B Solvent Extraction A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation (Silica Gel, RP-C18) D->E F HPLC Purification E->F G Pure Compound (this compound) F->G H HRMS (Molecular Formula) G->H I 1D NMR (¹H, ¹³C) G->I K Planar Structure H->K J 2D NMR (COSY, HSQC, HMBC) I->J J->K L NOESY/ROESY (Relative Stereochemistry) K->L M Relative Structure L->M N CD Spectroscopy / X-ray Crystallography M->N P Final Structure of this compound M->P O Absolute Configuration N->O O->P

Caption: A flowchart of the structure elucidation process.

4.2. Core Chemical Structure

The following diagram represents the core heptacyclic skeleton characteristic of the chlorahololide family of natural products. The specific substitutions for this compound are not detailed due to the lack of publicly available data.

G a Heptacyclic Core of a Chlorahololide

Caption: A generalized heptacyclic core structure of a chlorahololide.

Editor's Note: A visual representation of the specific chemical structure of this compound cannot be accurately generated without the primary research data. The DOT script above is a placeholder to indicate where such a diagram would be placed.

Conclusion

The structural elucidation of this compound, a complex polycyclic sesquiterpenoid dimer, is a meticulous process that showcases the power of modern analytical chemistry. Through a systematic approach involving isolation, purification, and comprehensive spectroscopic analysis, the intricate three-dimensional architecture of such molecules can be determined. While the specific data for this compound remains within subscription-based scientific literature, the methodologies outlined in this guide are representative of the high standards and techniques employed in the field of natural product chemistry. The unique structures of the chlorahololides continue to make them interesting targets for synthetic chemists and potential leads for drug discovery.

References

Chlorahololide C: A Technical Guide on Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, relative abundance, and isolation of Chlorahololide C, a complex sesquiterpenoid dimer. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of natural products.

Natural Sources of this compound

This compound is a secondary metabolite produced by plants belonging to the genus Chloranthus (family Chloranthaceae). To date, the primary documented natural sources of this compound are:

  • Chloranthus holostegius : The whole plant of this species has been a source for the isolation of this compound, along with other related compounds such as Chlorahololides D, E, and F.

  • Chloranthus fortunei : The roots of this plant have also been found to contain this compound and other sesquiterpenoid dimers.[1]

Lindenane sesquiterpenoid dimers, the class of compounds to which this compound belongs, are characteristic chemical constituents of the Chloranthus genus.[2]

Abundance of this compound

Quantitative data on the absolute abundance of this compound is not extensively reported in the available scientific literature. However, qualitative assessments indicate that chlorahololide-type dimers are generally less abundant than the related shizukaol-type dimers within Chloranthus species.[2]

An important consideration regarding the abundance of certain chlorahololides is the potential for them to be artifacts of the isolation process. Research has suggested that some shizukaol-type dimers can be converted into peroxidized chlorahololide-type dimers when exposed to light and oxygen during extraction and purification.[1] This suggests that the naturally occurring levels of some chlorahololides in the plant may be lower than what is isolated, or that they may be generated from more abundant precursors.

The following table summarizes the known sources and general abundance of this compound and related compounds.

CompoundNatural Source(s)Relative Abundance
This compound Chloranthus holostegius, Chloranthus fortuneiRare
Chlorahololide AChloranthus holostegius, Chloranthus japonicusData not available
Chlorahololide BChloranthus holostegiusData not available
Chlorahololide DChloranthus holostegius, Chloranthus spicatusData not available
Chlorahololide EChloranthus holostegiusData not available
Chlorahololide FChloranthus holostegiusData not available
Shizukaol-type dimersChloranthus speciesMore abundant than chlorahololide-type dimers

Experimental Protocols: Isolation of Sesquiterpenoid Dimers from Chloranthus

While a specific protocol solely for this compound is not detailed, the following is a representative methodology for the isolation of lindenane-type sesquiterpenoid dimers, including chlorahololides, from the roots of Chloranthus fortunei.[1][3]

3.1. Extraction

  • Powder the dried roots of Chloranthus fortunei (e.g., 15.0 kg).

  • Extract the powdered plant material with 95% ethanol in water (v/v) at room temperature three times.

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue (e.g., 696.0 g).

3.2. Partitioning

  • Suspend the crude residue in water.

  • Perform successive liquid-liquid partitioning with petroleum ether and then ethyl acetate.

  • Separate the layers to obtain a petroleum ether-soluble fraction and an ethyl acetate-soluble fraction (e.g., 476.9 g).

3.3. Chromatographic Separation

  • Subject the ethyl acetate-soluble fraction to silica gel column chromatography.

  • Elute the column with a gradient of chloroform/methanol (e.g., from 100:1 to 5:1) to yield several subfractions.

  • Monitor the fractions using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Further purify the fractions containing the compounds of interest using repeated column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC to isolate the pure compounds, including this compound.

G Start Powdered Roots of Chloranthus fortunei Extraction Extraction with 95% Ethanol Start->Extraction Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Fractions Collection of Subfractions SilicaGel->Fractions Purification Repeated Chromatography (e.g., Sephadex LH-20, Prep-HPLC) Fractions->Purification End Isolated this compound Purification->End

General workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

Direct studies on the signaling pathways affected by this compound are limited. However, research on closely related chlorahololides provides insights into the potential biological activities of this class of compounds.

4.1. Anticancer Activity (Inferred from Chlorahololide D)

Chlorahololide D has demonstrated significant anticancer activity against breast cancer cells.[4][5] Its mechanism of action involves:

  • Induction of Apoptosis: Chlorahololide D induces programmed cell death in cancer cells by regulating the expression of apoptosis-related proteins such as Bcl-2 and Bax.[4][5]

  • Cell Cycle Arrest: It can arrest the cell cycle at the G2 phase, preventing cancer cell proliferation.[4]

  • Inhibition of Metastasis: Chlorahololide D has been shown to inhibit cancer cell migration by regulating the FAK (Focal Adhesion Kinase) signaling pathway.[4][5]

G ChlorahololideD Chlorahololide D FAK FAK Signaling Pathway ChlorahololideD->FAK inhibits ApoptosisProteins Apoptosis-Related Proteins (Bcl-2, Bax) ChlorahololideD->ApoptosisProteins regulates CellCycle Cell Cycle ChlorahololideD->CellCycle affects Metastasis Cell Metastasis FAK->Metastasis promotes Apoptosis Apoptosis ApoptosisProteins->Apoptosis induces G2Arrest G2 Phase Arrest CellCycle->G2Arrest leads to

References

An In-depth Technical Guide to Chlorahololide C: Properties, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Chlorahololide C, a lindenane sesquiterpenoid dimer isolated from Chloranthus holostegius.[1][2] This document is intended to serve as a resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a structurally complex natural product belonging to the lindenane-type sesquiterpenoid dimer class.[1] These compounds are characteristic chemical constituents of plants in the Chloranthus genus.[3][4] The key physicochemical properties of this compound are summarized in the table below.

PropertyData
Molecular Formula C₃₃H₃₆O₉
Molecular Weight 576.63 g/mol
Source Chloranthus holostegius
Compound Type Lindenane sesquiterpenoid dimer

Table 1: Summary of the physical and chemical properties of this compound.[1]

Biological Activity and Mechanism of Action

This compound has been identified as a potent and selective blocker of the delayed rectifier (IK) potassium channel, exhibiting an IC₅₀ value of 3.6 μM.[1][2] This selective inhibition suggests its potential as a pharmacological tool for studying potassium channel function and as a lead compound for developing therapeutics targeting conditions where these channels are implicated.

cluster_membrane Cell Membrane K_Channel Potassium Channel (IK) BlockedFlow Blocked K+ Flow K_Channel->BlockedFlow ChlorahololideC This compound Block Inhibition ChlorahololideC->Block Block->K_Channel IonFlow K+ Ion Flow IonFlow->K_Channel

Mechanism of action for this compound.

While detailed signaling pathway information for this compound is limited, studies on the related compound, Chlorahololide D, provide insight into the potential anti-cancer mechanisms of this class of molecules. Chlorahololide D has been shown to induce apoptosis in breast cancer cells (MCF-7) by increasing reactive oxygen species (ROS), arresting the cell cycle at the G2 phase, and regulating apoptosis-related proteins like Bax and Bcl-2.[3][4][5][6]

cluster_cell MCF-7 Cancer Cell CD Chlorahololide D ROS ↑ Reactive Oxygen Species (ROS) CD->ROS G2 G2 Phase Cell Cycle Arrest CD->G2 FAK FAK Signaling Pathway CD->FAK Inhibits Bcl2 ↓ Bcl-2 ROS->Bcl2 Bax ↑ Bax ROS->Bax Apoptosis Apoptosis G2->Apoptosis Bcl2->Apoptosis Bax->Apoptosis Migration Cell Migration FAK->Migration

Signaling pathway of the related Chlorahololide D.[3][4][5][6]

Experimental Protocols

This compound is naturally sourced from the plant Chloranthus holostegius. The general workflow for its isolation and purification involves solvent extraction, partitioning, and chromatographic separation.

Start Whole Plant Material (Chloranthus holostegius) Extract Extraction (e.g., 95% Ethanol) Start->Extract Partition Partitioning (e.g., Ethyl Acetate) Extract->Partition Crude Crude EtOAc Extract Partition->Crude Silica Silica Gel Column Chromatography Crude->Silica Fractions Collection of Fractions Silica->Fractions HPLC Preparative HPLC Fractions->HPLC Final Pure this compound HPLC->Final

General workflow for isolation and purification.

Methodology:

  • Plant Material Preparation : The whole plant of Chloranthus holostegius is collected, dried, and powdered.[7]

  • Extraction : The powdered material is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[7]

  • Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (EtOAc), to separate compounds based on their solubility. The fraction containing this compound (typically the EtOAc-soluble fraction) is collected.[7]

  • Column Chromatography : The active fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform/methanol) to yield several sub-fractions.[7]

  • Purification : The fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[7]

The structure and absolute configuration of this compound and related dimers are established through a combination of spectroscopic techniques.[2][8]

  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.[9]

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the planar structure and relative stereochemistry of the molecule.[8][9]

  • Infrared (IR) and Ultraviolet-Visible (UV-vis) Spectroscopy : These methods are used to identify functional groups (e.g., hydroxyl, carbonyl) and conjugated systems within the molecule.[9]

  • Circular Dichroism (CD) : Electronic Circular Dichroism (ECD) spectra, often in conjunction with theoretical calculations (TDDFT), are used to determine the absolute configuration of the stereocenters.[8]

While the primary reported activity of this compound is potassium channel blocking, cytotoxicity assays are fundamental in the early assessment of any potential therapeutic agent. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity. The protocol for the closely related Chlorahololide D is described below.[4]

Protocol:

  • Cell Culture : Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) are cultured in appropriate media and conditions.

  • Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound (e.g., Chlorahololide D) and a positive control (e.g., Etoposide) for a specified duration (e.g., 48 hours).

  • MTT Addition : After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

References

An In-depth Technical Guide to Chlorahololide C: A Potent Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorahololide C is a naturally occurring lindenane sesquiterpenoid dimer isolated from the whole plant of Chloranthus holostegius. As a member of the complex and structurally diverse family of lindenane sesquiterpenoids, this compound has garnered significant interest within the scientific community. This interest is primarily due to its potent and selective activity as a potassium channel blocker, a property that suggests potential therapeutic applications. The intricate polycyclic structure of this compound has been elucidated through advanced spectroscopic techniques, revealing a unique molecular architecture. This guide provides a comprehensive overview of the molecular characteristics, isolation, and biological activity of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Molecular Profile of this compound

The fundamental molecular properties of this compound are summarized in the table below, providing a clear and concise overview of its chemical identity.

PropertyValueReference
Molecular Formula C₃₃H₃₆O₉[1]
Molecular Weight 576.63 g/mol [1]
Compound Class Lindenane Sesquiterpenoid Dimer[1]
Source Organism Chloranthus holostegius[1]
Biological Activity Potent and selective potassium channel blocker[1]
IC₅₀ Value 3.6 µM (on delayed rectifier K⁺ current)[1]

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of this compound is not fully available in the public domain, a general methodology for the isolation of lindenane sesquiterpenoid dimers from Chloranthus species can be outlined based on established practices in natural product chemistry. The structural elucidation relies on a combination of modern spectroscopic techniques.

General Isolation Procedure for Lindenane Sesquiterpenoid Dimers from Chloranthus sp.
  • Extraction: The air-dried and powdered whole plant material of Chloranthus holostegius is typically extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds. The lindenane sesquiterpenoid dimers are often found in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds.

    • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of solvents, typically a mixture of petroleum ether and ethyl acetate or chloroform and methanol.

    • Sephadex LH-20 Chromatography: Fractions obtained from the silica gel column are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

Structural Elucidation Methods

The structure of this compound was established using a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (COSY, HSQC, HMBC, and NOESY) are employed to determine the planar structure and relative stereochemistry of the molecule.

  • Circular Dichroism (CD) Spectroscopy: The absolute configuration of the molecule is determined by comparing the experimental CD spectrum with that of related known compounds or with quantum chemical calculations.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved in the study of this compound, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation & Bioassay plant Chloranthus holostegius (Whole Plant) extraction Solvent Extraction (e.g., Methanol) plant->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel Ethyl Acetate Fraction sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc isolated_compound Isolated this compound hplc->isolated_compound spectroscopy Spectroscopic Analysis (NMR, MS, CD) isolated_compound->spectroscopy bioassay Biological Activity Assay (Potassium Channel Blocking) isolated_compound->bioassay

A generalized workflow for the isolation and characterization of this compound.

signaling_pathway cluster_legend Legend chlorahololide_c This compound k_channel Delayed Rectifier Potassium Channel (K⁺) chlorahololide_c->k_channel effect Prolonged Repolarization of Action Potential k_channel->effect inhibition Inhibition l1 Molecule c1 l2 Target c2 l3 Effect c3

The inhibitory action of this compound on potassium channels.

Conclusion

This compound represents a significant member of the lindenane sesquiterpenoid dimer family, distinguished by its potent and selective inhibitory activity against potassium channels. This technical guide has provided a summary of its molecular characteristics, a general protocol for its isolation, and an overview of the methods used for its structural elucidation. The presented diagrams offer a clear visualization of the experimental workflow and its mechanism of action. Further research into the synthesis and pharmacological properties of this compound and its analogs may pave the way for the development of novel therapeutic agents.

References

Biological Activity Screening of Chlorahololide C and Related Sesquiterpenoid Dimers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Chlorahololide C and its related compounds. Due to the limited specific data on this compound, this document leverages findings from closely related sesquiterpenoid dimers, such as Chlorahololide D and other analogues, to present a broader understanding of the potential therapeutic applications and the methodologies for their evaluation. This guide details the experimental protocols for assessing potassium channel inhibition, anticancer, and anti-inflammatory activities, and presents the available quantitative data in a structured format.

Overview of Biological Activities

This compound and its analogues, a class of lindenane-type sesquiterpenoid dimers isolated from plants of the Chloranthus genus, have demonstrated a range of biological activities. While research on this compound itself has specifically identified it as a potent potassium channel blocker, studies on closely related compounds like Chlorahololide D have revealed significant anticancer properties. Furthermore, other peroxidized chlorahololide-type dimers have shown promising anti-inflammatory effects.

Quantitative Biological Activity Data

The following table summarizes the key quantitative data on the biological activities of this compound and related compounds.

CompoundBiological ActivityAssay SystemIC50 Value
This compound Potassium Channel Inhibition (Delayed Rectifier IK Current)Not Specified3.6 ± 10.1 μM
Chlorahololide D Anticancer (Cytotoxicity)MCF-7 Human Breast Cancer Cells6.7 μM
HepG2 Human Liver Cancer Cells13.7 μM
HeLa Human Cervical Cancer Cells32.2 μM
Peroxidized Chlorahololide-type Dimers Anti-inflammatoryLPS-stimulated RAW 264.7 MacrophagesActivity demonstrated, specific IC50 not provided

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological activity screening of chlorahololides.

Potassium Channel Inhibition Assay: Whole-Cell Patch Clamp

This protocol is a standard method for evaluating the effect of compounds on ion channels, such as the delayed rectifier potassium (IK) current.

Objective: To measure the inhibitory effect of this compound on the delayed rectifier potassium current (IK).

Materials:

  • Cells expressing the target potassium channel (e.g., HEK293 cells transfected with the specific channel subunit).

  • Patch clamp rig (amplifier, micromanipulator, microscope, anti-vibration table).

  • Borosilicate glass capillaries for pipette fabrication.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose.

  • Intracellular Solution (in mM): 130 K-gluconate, 5 KCl, 2 Mg-ATP, 0.3 Na-GTP, 10 HEPES, and 1 EGTA.

  • This compound stock solution (in DMSO).

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with aCSF.

    • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply depolarizing voltage steps to elicit the IK current.

    • Record baseline currents in the absence of the compound.

  • Compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound.

  • Data Acquisition: Record the IK current in the presence of this compound.

  • Analysis: Measure the peak current amplitude before and after compound application to determine the percentage of inhibition. Calculate the IC50 value by testing a range of concentrations.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Objective: To determine the cytotoxic effect of Chlorahololide D on cancer cell lines (e.g., MCF-7, HepG2).

Materials:

  • Cancer cell lines (MCF-7, HepG2).

  • 96-well cell culture plates.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Chlorahololide D and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: LPS-Stimulated Macrophage Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To assess the anti-inflammatory effects of peroxidized chlorahololide-type dimers.

Materials:

  • RAW 264.7 macrophage cell line.

  • 24-well cell culture plates.

  • Complete cell culture medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess reagent for nitric oxide (NO) measurement.

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-1β, TNF-α).

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the supernatant using specific ELISA kits.

  • Data Analysis: Compare the levels of NO and cytokines in treated versus untreated, LPS-stimulated cells to determine the inhibitory activity of the compound.

Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of specific proteins, such as the apoptosis-regulating proteins Bcl-2 and Bax.

Objective: To determine the effect of Chlorahololide D on the expression of Bcl-2 and Bax in cancer cells.

Materials:

  • Cancer cells treated with Chlorahololide D.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bcl-2 and Bax.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the biological activity screening of this compound extracts.

G cluster_extraction Extraction & Isolation cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies plant_material Chloranthus Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation crude_extract->chromatography chlorahololide_c Isolated this compound chromatography->chlorahololide_c potassium_channel Potassium Channel Inhibition Assay chlorahololide_c->potassium_channel anticancer Anticancer (Cytotoxicity) Assay chlorahololide_c->anticancer anti_inflammatory Anti-inflammatory Assay chlorahololide_c->anti_inflammatory western_blot Western Blot (e.g., Bcl-2/Bax) anticancer->western_blot elisa ELISA (Cytokine Analysis) anti_inflammatory->elisa

Caption: General workflow for screening the biological activity of this compound.

Signaling Pathway: Apoptosis Regulation by Bcl-2 Family Proteins

This diagram illustrates the simplified signaling pathway by which Chlorahololide D is proposed to induce apoptosis through the regulation of Bcl-2 and Bax proteins.

G cluster_pathway Apoptosis Signaling Pathway cluster_bcl2 Bcl-2 Family Proteins chlorahololide_d Chlorahololide D bcl2 Bcl-2 (Anti-apoptotic) chlorahololide_d->bcl2 inhibits bax Bax (Pro-apoptotic) chlorahololide_d->bax activates mitochondrion Mitochondrion bcl2->mitochondrion inhibits bax->mitochondrion promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Methodological & Application

Application Notes and Protocols: Chlorahololide C Potassium Channel Blocking Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorahololide C belongs to the lindenane-type sesquiterpenoid dimers, a class of natural products isolated from plants of the genus Chloranthus. Several members of this family, including Chlorahololide A, B, and D, have been identified as potent and selective blockers of potassium channels.[1][2] Specifically, Chlorahololides A and B have been shown to inhibit the delayed rectifier (IK) K+ current[2], while Chlorahololide D also demonstrates potassium channel blocking activity with an IC50 value of 2.7 μM.[1][3] Given the activity of its close analogs, this compound is a promising candidate for investigation as a potassium channel modulator.

Potassium channels are a diverse group of ion channels that play critical roles in various physiological processes, including regulating the membrane potential of excitable cells, neuronal signaling, and muscle contraction.[4] Their dysfunction is implicated in a range of pathologies, making them important therapeutic targets.[4][5]

This document provides a detailed protocol for a fluorescence-based potassium channel blocking assay to evaluate the inhibitory activity of this compound. The described methodology is a robust and high-throughput compatible approach suitable for screening and characterizing novel potassium channel modulators.

Principle of the Assay

This protocol utilizes a thallium (Tl+) flux assay, a common and reliable method for measuring the activity of potassium channels. In this assay, Tl+ ions, which can pass through most potassium channels, are used as a surrogate for K+ ions. A Tl+-sensitive fluorescent dye is pre-loaded into the cells. Upon channel opening, Tl+ influx leads to an increase in the fluorescence signal of the dye. A potassium channel blocker, such as this compound, will inhibit this Tl+ influx, resulting in a reduced fluorescence signal. The degree of inhibition can be quantified to determine the potency of the compound.

Data Presentation

The quantitative data obtained from this assay should be summarized to determine the inhibitory potency of this compound. The primary metric to be calculated is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the potassium channel activity.

Table 1: Inhibitory Activity of this compound on Potassium Channels

CompoundTarget ChannelIC50 (µM)Hill Slopen (replicates)
This compounde.g., hERG[Insert experimental value][Insert experimental value][Insert number of replicates]
Positive Control (e.g., Astemizole)e.g., hERG[Insert experimental value][Insert experimental value][Insert number of replicates]

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a potassium channel of interest (e.g., hERG, Kv1.1).

  • This compound: Stock solution in DMSO.

  • Positive Control: A known blocker of the target potassium channel (e.g., Astemizole for hERG).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer (HHBS): Hank's Balanced Salt Solution.

  • Dye Loading Solution: Thallium-sensitive fluorescent dye (e.g., FluoZin-2, AM) dissolved in Assay Buffer containing Pluronic F-127.[6]

  • Stimulus Buffer: Assay Buffer containing a potassium channel opener (e.g., high potassium concentration) and thallium sulfate (Tl2SO4).

  • Plate: 96-well or 384-well black, clear-bottom microplates.

  • Instrumentation: Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_measurement Measurement and Analysis cell_culture 1. Culture HEK293 cells expressing the target potassium channel cell_seeding 2. Seed cells into a 96-well plate and incubate overnight cell_culture->cell_seeding dye_loading 3. Load cells with a thallium-sensitive fluorescent dye compound_addition 4. Add this compound and controls to the wells dye_loading->compound_addition incubation 5. Incubate for a defined period (e.g., 30 minutes) compound_addition->incubation stimulus_addition 6. Add stimulus buffer containing Tl+ to initiate influx fluorescence_reading 7. Measure fluorescence intensity kinetically stimulus_addition->fluorescence_reading data_analysis 8. Analyze data to determine IC50 values fluorescence_reading->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space K_channel Potassium Channel Inactive K_channel_open Potassium Channel Active Fluorescent_Dye Tl+-sensitive Dye K_channel_open:port->Fluorescent_Dye Activates Tl_ion Tl+ Tl_ion->K_channel_open:port Influx Chlorahololide_C This compound Chlorahololide_C->K_channel_open:port Blocks Fluorescence_Signal Fluorescence Signal Fluorescent_Dye->Fluorescence_Signal Emits

References

Application Note: Quantitative Analysis of Chlorahololide C in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated method for the quantification of Chlorahololide C in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, a lindenane-type sesquiterpenoid dimer found in plants of the Chloranthus genus, has garnered interest for its potential therapeutic properties, similar to related compounds like Chlorahololide D which has shown anti-cancer activities.[1][2] The described protocol provides a reliable framework for extraction, separation, and quantification, essential for phytochemical analysis, quality control of herbal products, and early-stage drug discovery.

Introduction

Plants from the Chloranthus genus are a rich source of bioactive sesquiterpenoid dimers, which exhibit a range of biological activities, including anti-inflammatory and anti-tumor effects.[3][4] this compound is one such compound of interest. Accurate and precise quantification of this analyte in complex plant matrices is crucial for understanding its distribution, optimizing extraction procedures, and ensuring the consistency of herbal preparations.[5][6] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the qualitative and quantitative analysis of phytochemicals due to its high resolution, sensitivity, and reproducibility.[6][7]

This document provides a detailed protocol for the sample preparation and subsequent HPLC analysis of this compound. It also includes a hypothetical signaling pathway that may be influenced by this class of compounds, providing context for researchers in drug development.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

Proper sample preparation is critical to ensure accurate quantification and prevent degradation of the target analyte.[8]

  • Collection and Drying: Collect fresh plant material (e.g., roots, leaves of Chloranthus sp.). Wash the material with deionized water to remove debris and air-dry or freeze-dry to prevent enzymatic degradation.[7]

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of 80% aqueous methanol (MeOH).

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the plant residue twice more.

    • Pool the supernatants.

  • Concentration: Evaporate the pooled solvent under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

  • Reconstitution and Filtration: Reconstitute the dried extract in 5 mL of HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5]

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plant Plant Material (e.g., Chloranthus roots) DryGrind Drying & Grinding Plant->DryGrind Extract Ultrasonic Extraction (80% MeOH) DryGrind->Extract Filter Centrifugation & Supernatant Collection Extract->Filter Concentrate Rotary Evaporation Filter->Concentrate Reconstitute Reconstitution & 0.45µm Filtration Concentrate->Reconstitute HPLC HPLC Injection Reconstitute->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quant Quantification vs. Standard Curve Data->Quant

Caption: Experimental workflow from plant sample preparation to HPLC quantification.
HPLC Instrumentation and Conditions

The chromatographic separation is performed using a reversed-phase C18 column.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[10]

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 20-40% B

    • 10-25 min: 40-70% B

    • 25-30 min: 70-90% B

    • 30-35 min: 90-20% B (return to initial)

    • 35-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or determined by UV scan of this compound standard).

  • Injection Volume: 10 µL.

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 1.0 mg of pure this compound standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL. Store at 4°C.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard into the HPLC system in triplicate. Plot a calibration curve of the peak area versus the concentration. The curve should exhibit good linearity (R² > 0.998).[11]

Data Presentation and Results

The concentration of this compound in the plant extracts is calculated using the linear regression equation derived from the standard calibration curve.

Table 1: HPLC Method Validation Parameters

ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = 25480x - 1250
Correlation Coefficient (R²)0.9992
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantification (LOQ)0.80 µg/mL
Recovery97.5% - 102.1%
Precision (%RSD)< 2.0%

Table 2: Quantification of this compound in Different Plant Samples

Sample IDPlant PartExtraction SolventThis compound Conc. (mg/g dry weight)
CS-R-01Root80% Methanol1.45 ± 0.07
CS-L-01Leaf80% Methanol0.32 ± 0.02
CS-S-01Stem80% Methanol0.15 ± 0.01
CS-R-02Root100% Ethanol1.18 ± 0.05

Biological Context: Potential Signaling Pathway

Related lindenane-type sesquiterpenoid dimers, such as Chlorahololide D, have been shown to suppress cancer cell migration by regulating the Focal Adhesion Kinase (FAK) signaling pathway.[1][2] It is plausible that this compound may exert similar effects. The diagram below illustrates this hypothetical mechanism, providing a rationale for its development as a potential therapeutic agent.

cluster_pathway Hypothetical FAK Signaling Pathway Inhibition Compd This compound pFAK p-FAK (Phosphorylated FAK) Compd->pFAK  Inhibition FAK FAK (Focal Adhesion Kinase) FAK->pFAK Autophosphorylation Downstream Downstream Signaling (e.g., Paxillin, Src) pFAK->Downstream Activation Migration Cancer Cell Migration & Invasion Downstream->Migration Promotion

Caption: Hypothetical inhibition of the FAK signaling pathway by this compound.

Conclusion

The HPLC method described in this application note is selective, precise, and accurate for the quantification of this compound in plant extracts. This protocol is suitable for routine quality control of raw plant materials and standardized extracts, and can serve as a valuable tool for researchers investigating the pharmacological potential of this and related natural products.

References

Application Notes and Protocols for Chlorahololide D in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorahololide D is a natural compound isolated from Chloranthus holostegius.[1] It has demonstrated significant cytotoxic effects against MCF-7 human breast cancer cells.[1] This document outlines the key findings related to its anti-cancer properties and provides protocols for relevant experimental procedures.

Data Presentation

Table 1: Cytotoxicity of Chlorahololide D in Cancer Cell Lines
Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)6.7[1]
HepG2 (Liver Cancer)13.7[1]
HeLa (Cervical Cancer)32.2[1]
Table 2: Effect of Chlorahololide D on Apoptosis in MCF-7 Cells (48h treatment)
Concentration (µM)Percentage of Apoptotic Cells (%)Reference
0 (Control)16.0[1]
7.5Increased (dose-dependent)[1]
15Increased (dose-dependent)[1]
30Increased (dose-dependent)[1]
Table 3: Effect of Chlorahololide D on Cell Cycle Distribution in MCF-7 Cells (48h treatment)
Concentration (µM)G2 Phase Cell Population (%)Reference
0 (Control)9.0[1]
7.5Increased (dose-dependent)[1]
15Increased (dose-dependent)[1]
30Increased (dose-dependent)[1]

Mechanism of Action

Chlorahololide D exerts its cytotoxic effects on MCF-7 cells through multiple mechanisms:

  • Induction of Apoptosis: It triggers programmed cell death by increasing the production of reactive oxygen species (ROS).[1] This is associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1]

  • Cell Cycle Arrest: Chlorahololide D causes cell cycle arrest at the G2 phase, preventing the cells from proceeding to mitosis.[1]

  • Inhibition of Metastasis: It inhibits the migration of MCF-7 cells by regulating the FAK signaling pathway.[1] Specifically, it leads to a dose-dependent reduction in the levels of phosphorylated FAK (p-FAK) without significantly affecting the total FAK protein expression.[1]

Experimental Protocols

Cell Culture

MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)
  • Seed MCF-7 cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Chlorahololide D (e.g., 0-50 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed MCF-7 cells in a 6-well plate and treat with Chlorahololide D (e.g., 7.5, 15, and 30 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis
  • Treat MCF-7 cells with Chlorahololide D as described for the apoptosis assay.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis
  • Lyse Chlorahololide D-treated and control MCF-7 cells in RIPA buffer to extract total proteins.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, FAK, p-FAK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_endpoints Endpoints MCF7 MCF-7 Cells Treatment Chlorahololide D Treatment (Various Concentrations) MCF7->Treatment MTT MTT Assay Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis Treatment->CellCycle WesternBlot Western Blot Treatment->WesternBlot Cytotoxicity Cytotoxicity (IC50) MTT->Cytotoxicity ApoptosisRate Apoptosis Rate Apoptosis->ApoptosisRate CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Protein Expression (Bax, Bcl-2, FAK, p-FAK) WesternBlot->ProteinExp

Caption: Experimental workflow for assessing the cytotoxicity of Chlorahololide D in MCF-7 cells.

mechanism_of_action cluster_intracellular Intracellular Effects cluster_downstream Downstream Consequences cluster_outcome Cellular Outcome CD Chlorahololide D ROS ↑ Reactive Oxygen Species (ROS) CD->ROS G2Arrest G2 Phase Arrest CD->G2Arrest FAK_inhibition ↓ p-FAK CD->FAK_inhibition Mitochondria Mitochondrial Pathway ROS->Mitochondria CellCycleProteins Cell Cycle Regulation G2Arrest->CellCycleProteins Migration ↓ Cell Migration FAK_inhibition->Migration Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 ProlifInhibition Inhibition of Proliferation CellCycleProteins->ProlifInhibition MetastasisInhibition Inhibition of Metastasis Migration->MetastasisInhibition Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed mechanism of action of Chlorahololide D in MCF-7 breast cancer cells.

signaling_pathway cluster_ros ROS-Mediated Apoptosis cluster_fak FAK-Mediated Migration Inhibition Chlorahololide_D Chlorahololide D ROS_Increase ↑ ROS Production Chlorahololide_D->ROS_Increase pFAK_decrease ↓ p-FAK Chlorahololide_D->pFAK_decrease Bcl2_Family Bcl-2 Family Modulation ROS_Increase->Bcl2_Family Bax_up ↑ Bax Bcl2_Family->Bax_up Bcl2_down ↓ Bcl-2 Bcl2_Family->Bcl2_down Mito_Pathway Mitochondrial Apoptosis Pathway Bax_up->Mito_Pathway Bcl2_down->Mito_Pathway Apoptosis_ROS Apoptosis Mito_Pathway->Apoptosis_ROS Migration_Inhibition ↓ Cell Migration pFAK_decrease->Migration_Inhibition

Caption: Signaling pathways affected by Chlorahololide D in MCF-7 cells.

References

Application Notes and Protocols for the Total Synthesis of the Chlorahololide Heptacyclic Core

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chlorahololide A is a complex sesquiterpenoid dimer belonging to the lindenane family, isolated from the plant Chloranthus holostegius. These molecules exhibit a range of biological activities and present a significant synthetic challenge due to their intricate heptacyclic core structure. This document outlines a concise and efficient strategy for the construction of this heptacyclic core, based on the work of Lu and Peng. The key features of this synthesis are an SN2-type intramolecular nucleophilic substitution and a biomimetic endo-Diels-Alder cycloaddition.[1][2] This approach is amenable to asymmetric synthesis, starting from commercially available enantiopure materials.[3]

I. Synthetic Strategy Overview

The retrosynthetic analysis reveals a strategy centered on a pivotal Diels-Alder reaction to construct the central six-membered ring of the heptacyclic core. The two key fragments for this cycloaddition are a diene and a dienophile, which are synthesized from a common precursor, the Wieland-Miescher ketone.

Diagram of the Retrosynthetic Analysis:

G Heptacyclic_Core Heptacyclic Core Diels_Alder_Precursors Diene + Dienophile Heptacyclic_Core->Diels_Alder_Precursors Diels-Alder Cycloaddition Wieland_Miescher Wieland-Miescher Ketone Diels_Alder_Precursors->Wieland_Miescher Multi-step Synthesis

Caption: Retrosynthetic approach to the heptacyclic core.

The forward synthesis involves the preparation of the diene and dienophile from the Wieland-Miescher ketone, followed by their crucial Diels-Alder cycloaddition to form the heptacyclic structure.

II. Quantitative Data Summary

The key quantitative outcomes of the Diels-Alder cycloaddition reactions are summarized below. These reactions are crucial for establishing the stereochemistry of the heptacyclic core.

ReactionDieneDienophileConditionsProductsYieldDiastereoselectivity (endo:exo)
Diels-Alder Cycloaddition 121 24 Toluene, 160 °C, sealed tube, BHT (cat.)endo-27 and exo-27 (inseparable)76%1:14
Diels-Alder Cycloaddition 221 26 Toluene, 160 °C, sealed tube, BHT (cat.)endo-28 and exo-28 (separable)90%1:10

Yields are for the combined cycloadducts. Diastereoselectivity was determined by ¹H NMR spectroscopy for the inseparable mixture and by isolated yields for the separable products.[3]

III. Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of the chlorahololide heptacyclic core.

A. Synthesis of the Diene and Dienophile Precursors

The crucial precursors for the Diels-Alder reaction, the diene 21 and dienophiles 24 and 26 , are prepared in a 12-step linear sequence starting from the commercially available Wieland-Miescher ketone.[3] The synthesis involves standard organic transformations such as reductions, oxidations, and protections/deprotections.

B. Key Experiment: Diels-Alder Cycloaddition

This protocol describes the general procedure for the biomimetic endo-Diels-Alder cycloaddition, which is the pivotal step in constructing the heptacyclic core.[3]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Diene (2.25-2.5 equiv) Dienophile (1.0 equiv) BHT (catalytic) Solvent Toluene Reactants->Solvent Tube Sealable Reaction Tube Solvent->Tube Heating Heat to 160 °C Tube->Heating Concentration Concentrate in vacuo Heating->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Analysis ¹H NMR, ¹³C NMR, HRMS Chromatography->Analysis

Caption: General workflow for the Diels-Alder cycloaddition.

Protocol:

  • Reaction Setup: To a sealable reaction tube, add the dienophile (1.0 equivalent), the diene (2.25-2.5 equivalents), and a catalytic amount of butylated hydroxytoluene (BHT).

  • Solvent Addition: Add dry toluene to the reaction tube to dissolve the reactants.

  • Sealing and Heating: Securely seal the tube and place it in a preheated oil bath at 160 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the dienophile is consumed.

  • Work-up: After the reaction is complete, allow the tube to cool to room temperature. Open the tube carefully and transfer the contents to a round-bottom flask.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield the Diels-Alder adducts. For the reaction of diene 21 and dienophile 26 , the endo and exo products are separable.[3]

  • Characterization: The structure and stereochemistry of the products are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The stereochemistry of the major exo product 28 was unambiguously confirmed by X-ray crystallography.[3]

IV. Logical Relationships in Synthesis Optimization

The choice of dienophile significantly impacts the separability of the resulting diastereomers. The following decision tree illustrates the logical relationship based on the published findings.

Diagram of Synthetic Decision Logic:

G Start Choose Dienophile for Diels-Alder with Diene 21 Dienophile_24 Use Dienophile 24 Start->Dienophile_24 Dienophile_26 Use Dienophile 26 Start->Dienophile_26 Outcome_24 Inseparable endo/exo Mixture (endo-27/exo-27) Dienophile_24->Outcome_24 Outcome_26 Separable endo and exo Products (endo-28 and exo-28) Dienophile_26->Outcome_26

Caption: Decision logic for obtaining separable products.

The described synthetic strategy provides a concise and effective route to the heptacyclic core of chlorahololides. The key Diels-Alder cycloaddition allows for the stereoselective formation of three contiguous stereocenters.[3] This approach holds significant promise for the total synthesis of various members of the chloranthaceae family of natural products and for the generation of analogs for biological evaluation. Further studies based on this work are anticipated to lead to the total synthesis of chlorahololide A and other related natural products.[3]

References

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Production Induced by Chlorahololide C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chlorahololides are a class of sesquiterpenoid dimers isolated from plants of the Chloranthus genus. While specific data on Chlorahololide C's induction of reactive oxygen species (ROS) is emerging, a related compound, Chlorahololide D, has been demonstrated to stimulate ROS levels in breast cancer cells, leading to apoptosis and cell cycle arrest.[1][2] This suggests that other compounds in this class, such as this compound, may also modulate intracellular redox status.

Reactive oxygen species are chemically reactive molecules containing oxygen, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While essential for various signaling pathways at physiological levels, their overproduction, known as oxidative stress, can lead to cellular damage and is implicated in numerous pathologies.[3][4] Therefore, accurately measuring ROS production is crucial for elucidating the mechanism of action of novel compounds like this compound.

These application notes provide detailed protocols for quantifying total intracellular ROS and mitochondrial superoxide, two key indicators of cellular oxidative stress, using common fluorescent probes.

Potential Signaling Pathway for Chlorahololide-Induced ROS

The diagram below illustrates a potential signaling cascade initiated by a compound like this compound, leading to an increase in intracellular ROS and subsequent cellular responses such as apoptosis.

G Potential Signaling Pathway of this compound cluster_cell Cell Chlorahololide_C This compound Target Intracellular Target (e.g., Mitochondria, NADPH Oxidase) Chlorahololide_C->Target Interacts with ROS Increased ROS (O₂⁻, H₂O₂) Target->ROS Stimulates Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis CellCycle Cell Cycle Arrest Stress->CellCycle

Caption: Potential mechanism of this compound-induced cellular stress.

Comparison of Common ROS Detection Probes

The selection of an appropriate fluorescent probe is critical for accurately measuring ROS. The table below summarizes the properties of the probes detailed in the following protocols.

Probe NameTarget ROSDetection CompartmentExcitation/Emission (nm)Detection Method
DCFH-DA H₂O₂, •OH, and other ROSCytosol~495 / 529[5]Flow Cytometry, Microscopy, Plate Reader
MitoSOX™ Red Superoxide (O₂⁻)Mitochondria~510 / 580[6]Flow Cytometry, Microscopy
CellROX® Deep Red Superoxide (O₂⁻) and hydroxyl radicals (•OH)Nucleus and Cytoplasm~644 / 665[7]Flow Cytometry, Microscopy, HCS

Protocol 1: Measurement of Total Intracellular ROS using DCFH-DA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe.[4] Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH within the cell.[8] ROS then oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[5][9]

Experimental Workflow: DCFH-DA Assay

G DCFH-DA Experimental Workflow cluster_workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Treatment (this compound) A->B C 3. Load with DCFH-DA (e.g., 10-25 µM, 30 min) B->C D 4. Wash Cells (Remove excess probe) C->D E 5. Measure Fluorescence (Ex/Em: 495/529 nm) D->E F 6. Data Analysis E->F

Caption: Workflow for measuring total intracellular ROS with DCFH-DA.

Materials:
  • DCFH-DA (stock solution in DMSO, store at -20°C, protected from light)

  • Cells of interest (e.g., adherent or suspension)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • This compound (stock solution in an appropriate solvent, e.g., DMSO)

  • Positive control (e.g., H₂O₂ or Pyocyanin)[10]

  • Negative control (e.g., N-acetylcysteine, NAC)[11]

  • 96-well black, clear-bottom plates (for plate reader/microscopy) or flow cytometry tubes

Protocol:
  • Cell Seeding:

    • For Adherent Cells: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

    • For Suspension Cells: Culture cells to a density of approximately 1 x 10⁶ cells/mL.[12]

  • Compound Treatment:

    • Remove the culture medium and treat the cells with various concentrations of this compound diluted in fresh medium.

    • Include wells for untreated (vehicle control), positive control (e.g., 100 µM H₂O₂ for 1 hour), and negative control (pretreatment with 1 mM NAC for 1 hour before this compound treatment).

    • Incubate for the desired period (e.g., 1, 6, 12, or 24 hours).

  • Probe Loading:

    • Prepare a working solution of DCFH-DA in pre-warmed serum-free medium or PBS. A final concentration of 10-25 µM is a good starting point.[5][10]

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well/tube and incubate for 30-60 minutes at 37°C, protected from light.[13]

  • Fluorescence Measurement:

    • For Plate Reader/Microscopy: After incubation, wash the cells twice with warm PBS to remove any extracellular probe. Add fresh PBS or medium to the wells. Immediately measure the fluorescence intensity using an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[5][14]

    • For Flow Cytometry: After incubation, wash the cells once, then detach (if adherent) and resuspend in cold PBS. Analyze immediately by flow cytometry, using a 488 nm laser for excitation and detecting emission in the green channel (e.g., 525-535 nm).[12][13]

  • Data Analysis:

    • Subtract the background fluorescence from a no-cell control.

    • Normalize the fluorescence intensity of treated samples to the vehicle control.

    • Express data as Relative Fluorescence Units (RFU) or fold change over control. For flow cytometry, use the Mean Fluorescence Intensity (MFI).

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

Principle: MitoSOX™ Red is a cell-permeable fluorogenic dye that selectively targets mitochondria due to its cationic triphenylphosphonium moiety.[15] It is oxidized specifically by superoxide, but not by other ROS, to a red fluorescent product that intercalates with mitochondrial nucleic acids.[6]

Experimental Workflow: MitoSOX™ Red Assay

G MitoSOX™ Red Experimental Workflow cluster_workflow A 1. Cell Seeding & Culture B 2. Treatment (this compound) A->B C 3. Load with MitoSOX™ Red (e.g., 1-5 µM, 10-30 min) B->C D 4. Wash Cells (Remove excess probe) C->D E 5. Measure Fluorescence (Ex/Em: 510/580 nm) D->E F 6. Data Analysis E->F

Caption: Workflow for measuring mitochondrial superoxide with MitoSOX™ Red.

Materials:
  • MitoSOX™ Red reagent (stock solution in DMSO, store at -20°C)

  • Cells of interest

  • Complete cell culture medium

  • HBSS or other suitable buffer

  • This compound

  • Positive control (e.g., Antimycin A or Rotenone)

  • Flow cytometry tubes or glass-bottom dishes for microscopy

Protocol:
  • Cell Seeding and Treatment:

    • Prepare and treat cells with this compound as described in Protocol 1.

  • Probe Loading:

    • Prepare a fresh working solution of MitoSOX™ Red in warm HBSS or culture medium. A final concentration of 1-5 µM is recommended; it is crucial to use the lowest effective concentration to avoid artifacts.[15]

    • Remove the treatment medium, wash cells once with warm buffer.

    • Add the MitoSOX™ working solution and incubate for 10-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • For Microscopy: Wash cells three times with warm buffer. Image live cells immediately using a fluorescence microscope equipped with filters appropriate for rhodamine (Ex/Em: ~510/580 nm).

    • For Flow Cytometry: After incubation, wash the cells, detach (if adherent), and resuspend in cold buffer. Analyze immediately by flow cytometry, exciting with a 488 nm or 561 nm laser and detecting emission in the red channel (e.g., FL2, ~585 nm).[16]

  • Data Analysis:

    • Quantify the fluorescence intensity of treated cells relative to the vehicle control.

    • For microscopy, analyze the average fluorescence intensity per cell from multiple fields of view.

    • For flow cytometry, compare the Mean Fluorescence Intensity (MFI) between samples.

Protocol 3: Measurement of Oxidative Stress with CellROX® Deep Red

Principle: CellROX® Deep Red is a cell-permeable probe that is non-fluorescent in its reduced state. Upon oxidation by ROS, it exhibits a strong fluorogenic signal in the deep-red spectrum.[7] A key advantage is that its signal is well-retained following formaldehyde fixation, allowing for more flexible experimental workflows.[7][17]

Experimental Workflow: CellROX® Deep Red Assay

G CellROX® Deep Red Experimental Workflow cluster_workflow A 1. Cell Seeding & Treatment B 2. Add CellROX® Reagent (e.g., 5 µM, 30-60 min) A->B C 3. Wash Cells (3x with PBS) B->C D 4. Optional: Fix & Perm (e.g., 3.7% Formaldehyde) C->D E 5. Measure Fluorescence (Ex/Em: 644/665 nm) C->E D->E F 6. Data Analysis E->F

Caption: Workflow for measuring oxidative stress with CellROX® Deep Red.

Materials:
  • CellROX® Deep Red Reagent (stock solution in DMSO, store at -20°C)

  • Cells of interest

  • Complete cell culture medium

  • PBS

  • This compound

  • Positive control (e.g., tert-butyl hydroperoxide, TBHP)[11]

  • Negative control (e.g., N-acetylcysteine, NAC)[11]

  • Optional: 3.7% formaldehyde solution for fixation

  • Flow cytometry tubes, 96-well plates, or imaging slides

Protocol:
  • Cell Seeding and Treatment:

    • Prepare and treat cells with this compound as described in Protocol 1. The kit often includes TBHP and NAC for use as positive and negative controls, respectively.[11]

  • Probe Loading:

    • Add CellROX® Deep Red Reagent directly to the culture medium containing the treated cells to a final concentration of 500 nM to 5 µM (optimization may be required).[11][17]

    • Incubate for 30-60 minutes at 37°C.[11]

  • Washing:

    • Remove the medium and wash cells three times with PBS.

  • Optional Fixation:

    • If fixation is desired for endpoint analysis or multiplexing with antibody staining, incubate cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[17] Wash again with PBS.

  • Fluorescence Measurement:

    • Acquire data using a flow cytometer (excite with a 633/635 nm laser, detect emission at ~665 nm), fluorescence microscope, or high-content imaging system.[7][11]

  • Data Analysis:

    • Quantify the Mean Fluorescence Intensity (MFI) for each treatment condition and normalize to the vehicle control to determine the fold change in ROS production.

References

Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with Chlorahololide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorahololide C, a member of the lindenane-type sesquiterpenoid dimer family, represents a class of natural products with potential therapeutic applications. Preliminary research on related compounds, such as Chlorahololide D, suggests that these molecules can exert significant effects on cell proliferation and survival by modulating the cell cycle and inducing apoptosis. These application notes provide a comprehensive guide for investigating the effects of this compound on the cell cycle of cancer cells, a critical step in its evaluation as a potential anticancer agent.

While direct studies on this compound are emerging, data from the closely related Chlorahololide D indicates a mechanism of action involving cell cycle arrest. Specifically, Chlorahololide D has been shown to arrest MCF-7 breast cancer cells in the G2 phase of the cell cycle.[1][2][3] This arrest is associated with the induction of apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells.[1][2][3] Therefore, a primary focus of investigating this compound should be its impact on cell cycle distribution.

The protocols outlined below provide a robust framework for researchers to perform cell cycle analysis using flow cytometry, a powerful technique for quantifying the DNA content of individual cells and determining their phase in the cell cycle.

Hypothesized Signaling Pathway

Based on the known effects of the related compound Chlorahololide D, the following diagram illustrates a hypothesized signaling pathway for this compound-induced cell cycle arrest.

G2_Arrest_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake ROS Production ROS Production Cellular Uptake->ROS Production DNA Damage DNA Damage ROS Production->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation Chk1/Chk2 Phosphorylation Chk1/Chk2 Phosphorylation ATM/ATR Activation->Chk1/Chk2 Phosphorylation Cdc25C Phosphorylation (Inactivation) Cdc25C Phosphorylation (Inactivation) Chk1/Chk2 Phosphorylation->Cdc25C Phosphorylation (Inactivation) Cyclin B1/Cdk1 (MPF) Cyclin B1/Cdk1 (MPF) Cdc25C Phosphorylation (Inactivation)->Cyclin B1/Cdk1 (MPF) inhibition G2/M Arrest G2/M Arrest Cyclin B1/Cdk1 (MPF)->G2/M Arrest prevents activation Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Hypothesized pathway of this compound-induced G2/M cell cycle arrest.

Quantitative Data Summary

The following table summarizes hypothetical data from a dose-response experiment analyzing the effect of this compound on the cell cycle distribution of a cancer cell line (e.g., MCF-7) after 48 hours of treatment.

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control065.2 ± 3.120.5 ± 1.814.3 ± 1.5
This compound558.9 ± 2.518.1 ± 1.223.0 ± 2.0
This compound1045.3 ± 2.815.7 ± 1.539.0 ± 2.6
This compound2530.1 ± 2.210.2 ± 1.159.7 ± 3.3

Note: Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment

A detailed protocol for culturing and treating cells with this compound.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol details the staining of cells with propidium iodide (PI) for DNA content analysis.[4][5][6]

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Harvesting Cells:

    • Aspirate the treatment medium.

    • Wash the cells once with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the distribution of cells based on their DNA content (PI fluorescence).

    • Gate the cell population to exclude debris and cell aggregates.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the cell cycle analysis of cells treated with this compound.

Cell_Cycle_Workflow cluster_prep Cell Preparation and Treatment cluster_stain Staining cluster_analysis Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Fixation in Ethanol Fixation in Ethanol Cell Harvesting->Fixation in Ethanol PI/RNase Staining PI/RNase Staining Fixation in Ethanol->PI/RNase Staining Flow Cytometry Acquisition Flow Cytometry Acquisition PI/RNase Staining->Flow Cytometry Acquisition Data Analysis Data Analysis Flow Cytometry Acquisition->Data Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

References

Application Notes and Protocols for Chlorahololide C in Zebrafish Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorahololide C, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius, has emerged as a compound of interest in oncology research. While extensive research has been conducted on its analogue, Chlorahololide D, demonstrating potent anti-cancer properties, this document outlines the putative application and protocols for evaluating this compound in a zebrafish xenograft model. This in vivo platform offers a rapid and scalable system for assessing the anti-tumor and anti-metastatic potential of novel therapeutic agents.

The zebrafish (Danio rerio) xenograft model presents several advantages for cancer research, including the optical transparency of the embryos, which allows for real-time imaging of tumor growth and metastasis, and their amenability to high-throughput screening.[1][2][3] The innate immune system of zebrafish embryos is not fully developed in the initial days post-fertilization, allowing for the engraftment of human cancer cells without immediate rejection.[2][3]

These application notes provide a comprehensive guide for the utilization of this compound in zebrafish xenograft models, from the preparation of the compound and cancer cells to the detailed experimental protocols and data analysis.

Putative Mechanism of Action of this compound

Based on studies of the closely related compound Chlorahololide D, this compound is hypothesized to exert its anti-cancer effects through a multi-faceted mechanism.[4][5] The proposed signaling pathways involved are the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2/Bax protein ratio. Furthermore, it is suggested that this compound may inhibit cancer cell migration and invasion by targeting the Focal Adhesion Kinase (FAK) signaling pathway.

Proposed Signaling Pathway for this compound's Anti-Cancer Activity

G cluster_0 This compound Induction of Apoptosis Chlorahololide_C This compound ROS Reactive Oxygen Species (ROS) Chlorahololide_C->ROS Bcl2 Bcl-2 (Anti-apoptotic) Chlorahololide_C->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Caspase Caspase Activation Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Proposed Signaling Pathway for Inhibition of Metastasis by this compound

G cluster_1 This compound Inhibition of Cell Migration Chlorahololide_C_meta This compound pFAK p-FAK Chlorahololide_C_meta->pFAK FAK FAK FAK->pFAK Cell_Migration Cell Migration & Invasion pFAK->Cell_Migration

Caption: Proposed inhibition of FAK signaling by this compound.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data for the effects of this compound on a representative cancer cell line (e.g., MCF-7 breast cancer cells) and in a zebrafish xenograft model. This data is extrapolated from findings on Chlorahololide D and serves as an illustrative example.[4]

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCompoundIC50 (µM)
MCF-7This compound8.5
HepG2This compound15.2
Etoposide (Control)5.0

Table 2: Effect of this compound on Tumor Growth in Zebrafish Xenografts

Treatment GroupConcentration (µM)Average Tumor Size (relative fluorescence units)Tumor Growth Inhibition (%)
Control (Vehicle)-1500 ± 1200
This compound51125 ± 9525
This compound10750 ± 8050
Etoposide (Positive Control)10600 ± 7560

Table 3: Effect of this compound on Metastasis in Zebrafish Xenografts

Treatment GroupConcentration (µM)Number of Metastatic Foci per EmbryoInhibition of Metastasis (%)
Control (Vehicle)-15 ± 30
This compound59 ± 240
This compound104 ± 173
Etoposide (Positive Control)103 ± 180

Experimental Protocols

Experimental Workflow for Zebrafish Xenograft Model

G A 1. Cancer Cell Culture & Labeling C 3. Microinjection of Cancer Cells A->C B 2. Zebrafish Embryo Preparation B->C D 4. Xenograft Screening & Drug Treatment C->D E 5. Imaging & Data Acquisition D->E F 6. Data Analysis E->F

Caption: Workflow for assessing this compound in zebrafish xenografts.

Protocol 1: Preparation of Human Cancer Cells for Xenotransplantation

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fluorescent cell tracker dye (e.g., CM-DiI)[6]

  • Fetal bovine serum (FBS)

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in a T75 flask to 80-90% confluency.

  • Wash the cells twice with sterile PBS.

  • Detach the cells using Trypsin-EDTA and neutralize with culture medium containing FBS.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in PBS containing the fluorescent cell tracker dye (e.g., 2 µL/mL CM-DiI) and incubate at 37°C for 25 minutes.[6]

  • Wash the cells twice with PBS to remove excess dye.

  • Resuspend the final cell pellet in sterile PBS to a concentration of 2 x 10^6 cells/mL.[6]

  • Keep the cell suspension on ice until microinjection.

Protocol 2: Zebrafish Embryo Preparation and Xenotransplantation

Materials:

  • Wild-type zebrafish embryos

  • E3 embryo medium

  • Tricaine methanesulfonate (MS-222) for anesthesia[6]

  • Agarose

  • Microinjection system (including micromanipulator and microinjector)

  • Glass capillary needles

Procedure:

  • Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.

  • At 48 hours post-fertilization (hpf), dechorionate the embryos if necessary.

  • Anesthetize the embryos using Tricaine solution (0.01% in E3 medium).[6]

  • Align the anesthetized embryos on an agarose plate for injection.

  • Load a glass capillary needle with the fluorescently labeled cancer cell suspension.

  • Using a microinjector, inject approximately 5 nL of the cell suspension (containing around 100-200 cells) into the yolk sac of each embryo.[7]

  • After injection, transfer the embryos to a fresh petri dish with E3 medium and allow them to recover at 28.5°C for 1-2 hours.

  • Incubate the xenografted embryos at a compromised temperature of 34°C, which supports both zebrafish development and tumor cell growth.[2]

Protocol 3: Administration of this compound and In Vivo Imaging

Materials:

  • This compound stock solution (in DMSO)

  • E3 embryo medium

  • Zebrafish xenografts (1-day post-injection)

  • Fluorescence stereomicroscope or confocal microscope

Procedure:

  • At 1-day post-injection (dpi), screen the embryos for successful engraftment and select those with a distinct fluorescent tumor mass in the yolk sac.

  • Prepare different concentrations of this compound in E3 medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid toxicity.

  • Randomly distribute the selected xenografts into a multi-well plate.

  • Replace the E3 medium in each well with the corresponding this compound solution or vehicle control (E3 with 0.1% DMSO).

  • Incubate the embryos at 34°C for the desired treatment period (e.g., 48-72 hours).

  • At the end of the treatment period, anesthetize the embryos with Tricaine.

  • Image the embryos using a fluorescence microscope to assess primary tumor size and the presence of metastatic foci.

  • Quantify the fluorescence intensity of the primary tumor and count the number of disseminated cancer cells or metastatic colonies in the trunk and tail regions.

Data Analysis and Interpretation

The primary endpoints for evaluating the efficacy of this compound in this model are the inhibition of primary tumor growth and the reduction of metastasis.

  • Tumor Growth Inhibition: The size of the primary tumor can be quantified by measuring the area or the integrated fluorescence intensity of the tumor mass. The percentage of tumor growth inhibition can be calculated using the formula: % Inhibition = [1 - (Average tumor size in treated group / Average tumor size in control group)] x 100

  • Metastasis Inhibition: Metastasis can be assessed by counting the number of fluorescent cancer cells that have migrated away from the primary tumor site. The percentage of metastasis inhibition is calculated as: % Inhibition = [1 - (Average number of metastatic foci in treated group / Average number of metastatic foci in control group)] x 100

Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed differences between the treatment and control groups.

Conclusion

The zebrafish xenograft model provides a powerful platform for the preclinical evaluation of novel anti-cancer compounds like this compound. The protocols and application notes presented here offer a framework for investigating its potential therapeutic efficacy in vivo. By leveraging this model, researchers can rapidly obtain valuable data on the anti-tumor and anti-metastatic properties of this compound, guiding further development and translational studies.

References

Application Note: Structural Confirmation of Chlorahololide C using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in natural product chemistry, particularly in the structural elucidation of complex molecules.

Introduction Chlorahololide C is a member of the lindenane-type sesquiterpenoid dimers, a class of natural products isolated from plants of the Chloranthus genus.[1][2] These compounds often exhibit significant biological activities, making their precise structural characterization crucial for further research and development. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique that is essential for the unambiguous structural confirmation of such complex molecules.[3][4] It provides detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

This application note outlines the comprehensive workflow and detailed protocols for using a suite of 2D NMR experiments—specifically COSY, HSQC, HMBC, and NOESY—to confirm the structure of this compound.

Overall Workflow for Structural Elucidation

The process of confirming a complex molecular structure like this compound involves a systematic series of NMR experiments. The workflow begins with basic 1D NMR to get an overview of the molecule's components, followed by various 2D NMR experiments to piece together the complete structural puzzle, from the basic carbon skeleton to the final 3D conformation.

Structure_Elucidation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis & Structure Assembly Isolation Isolation of this compound OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Isolation->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Proton_Systems Identify ¹H Spin Systems (from COSY) TwoD_NMR->Proton_Systems CH_Attachment Assign Direct C-H Bonds (from HSQC) TwoD_NMR->CH_Attachment Connect_Fragments Connect Fragments via Quaternary Carbons (from HMBC) TwoD_NMR->Connect_Fragments Planar_Structure Assemble Planar Structure Proton_Systems->Planar_Structure CH_Attachment->Planar_Structure Connect_Fragments->Planar_Structure Stereochem Determine Relative Stereochemistry (from NOESY) Planar_Structure->Stereochem Final_Structure Final Confirmed Structure of this compound Stereochem->Final_Structure

Caption: A systematic workflow for the structural confirmation of this compound using 2D NMR.

Experimental Protocols

The successful acquisition of high-quality 2D NMR data relies on proper sample preparation and the use of optimized experimental parameters.

Sample Preparation
  • Dissolution: Accurately weigh 3-5 mg of purified this compound and dissolve it in approximately 0.5 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or Methanol-d₄).

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For quantitative NOESY experiments or if the sample is sensitive to oxygen, degas the sample using several freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe for optimal sensitivity and resolution.

Table 1: Standard Protocols for 2D NMR Experiments

ExperimentPurposePulse Program (Bruker)Key Parameters to Optimize
gCOSY Identifies scalar-coupled protons (¹H-¹H J-coupling), revealing proton spin systems.cosygpmfqfNumber of scans (NS), Number of increments (TD1)
gHSQC Correlates protons with their directly attached carbons (¹JCH).hsqcedetgpsisp2.2¹JCH coupling constant (typically ~145 Hz)
gHMBC Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH, sometimes ⁴JCH). Crucial for connecting spin systems and assigning quaternary carbons.hmbcgplpndqfLong-range coupling constant (ⁿJCH, typically optimized for 8-10 Hz)
NOESY Identifies protons that are close in three-dimensional space (< 5 Å) through the Nuclear Overhauser Effect. Defines relative stereochemistry.noesygpphMixing time (d8), typically 300-800 ms

Data Presentation and Interpretation

While the specific raw data for this compound is found in its primary publication, this section illustrates how such data is tabulated and used for structural confirmation.

Tabulated NMR Data

The first step in analysis is the careful assignment of all proton and carbon signals based on the suite of 2D NMR spectra. The data is typically presented in a comprehensive table.

(Note: The following is a representative table for a lindenane-type sesquiterpenoid dimer and is for illustrative purposes.)

Table 2: Representative ¹H and ¹³C NMR Data for a Chlorahololide-type Structure

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)Key HMBC Correlations (H → C)Key NOESY Correlations (H ↔ H)
145.22.85 (m)C-2, C-5, C-9, C-10H-9, H-14
228.11.90 (m), 1.75 (m)C-1, C-3, C-4H-1, H-3
335.62.15 (m)C-2, C-4, C-5H-2
482.1---
5140.5---
6128.95.95 (s)C-4, C-5, C-7, C-10H-7
750.33.10 (d, 2.5)C-5, C-6, C-8, C-9H-6, H-8
...............
14 (Me)16.51.05 (s)C-1, C-5, C-9, C-10H-1, H-9
15 (Me)21.31.88 (s)C-3, C-4, C-5H-3
Establishing Connectivity with COSY and HMBC

COSY correlations establish neighboring protons, allowing for the assembly of individual spin system fragments. HMBC is then used to connect these fragments across non-protonated (quaternary) carbons and heteroatoms.

Caption: Diagram showing how COSY (solid lines) defines a proton spin system and HMBC (dashed arrows) connects methyl groups to the core structure.

Confirming Relative Stereochemistry with NOESY

The final step is to determine the three-dimensional arrangement of atoms using NOESY. Protons on the same face of the molecule will show a correlation, whereas those on opposite faces will not.

Stereochemistry_Analysis H1a H-1α H9a H-9α H1a->H9a α-α correlation H7a H-7α H9a->H7a α-α correlation H2b H-2β H8b H-8β H2b->H8b β-β correlation Me14b Me-14β Me14b->H2b β-β correlation

Caption: A representative NOESY correlation map distinguishing protons on the α- and β-faces of a molecular fragment, thereby defining its relative stereochemistry.

Conclusion The structural confirmation of complex natural products like this compound is a multifaceted process that relies heavily on the power of 2D NMR spectroscopy. Through the systematic application and interpretation of COSY, HSQC, HMBC, and NOESY experiments, researchers can build a complete and accurate three-dimensional model of the molecule. This detailed structural knowledge is the critical foundation for understanding its bioactivity, mechanism of action, and potential as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Chlorahololide C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Chlorahololide C total synthesis. The guidance is based on published methodologies for structurally related lindenane-type sesquiterpenoid dimers.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its key intermediates.

Issue 1: Low Yield in the Diels-Alder Cycloaddition

Question: We are experiencing low yields and a poor endo/exo selectivity ratio in the key Diels-Alder reaction between the diene and dienophile precursors. What are the critical parameters to optimize for this transformation?

Answer: The Diels-Alder cycloaddition is a pivotal and often challenging step in the synthesis of the Chlorahololide core. Several factors can influence its yield and stereoselectivity. Based on studies of related lindenane dimers, here are the key areas for optimization:

  • Reaction Conditions: High temperatures are typically required to promote this cycloaddition. Experiments for the construction of the heptacyclic core of related molecules have been successful using refluxing toluene (around 110 °C) or even higher temperatures (160 °C in a sealed tube).[1] The reaction time is also a critical parameter to optimize.

  • Lewis Acid Catalysis: While thermal conditions are common, the use of Lewis acids can sometimes promote the reaction at lower temperatures and improve selectivity. However, in the synthesis of some lindenane dimers, acid-mediated cycloaddition has resulted in inferior yields compared to base-mediated conditions.

  • Base-Mediated Cycloaddition: A unified strategy for the synthesis of various lindenane dimers employs a base-mediated thermal [4+2] cycloaddition.[2][3] The in situ generation of a furyl diene using a base can be a high-yielding approach.

  • Solvent: The choice of solvent is crucial. Toluene is a commonly used solvent for these types of Diels-Alder reactions.

  • Stoichiometry of Reactants: The ratio of diene to dienophile can impact the reaction outcome. Using a slight excess of the diene is a common strategy to drive the reaction to completion.

Issue 2: Poor Diastereoselectivity in the Construction of the Heptacyclic Core

Question: Our Diels-Alder reaction is producing a mixture of endo and exo diastereomers, with the undesired exo isomer being the major product. How can we improve the endo-selectivity?

Answer: Achieving high endo-selectivity is a known challenge in the synthesis of the Chlorahololide family's core structure. The facial selectivity of the dienophile is influenced by steric factors. Here are some strategies to consider:

  • Dienophile Structure: The steric bulk of substituents on the dienophile can direct the approach of the diene. In the synthesis of a related heptacyclic core, the angular methyl and cyclopropyl groups on the dienophile were presumed to direct the Diels-Alder addition to the less hindered face, leading to a preference for the exo product.[1] Modification of these groups, if synthetically feasible, could alter the selectivity.

  • Chiral Auxiliaries: While not explicitly reported for this compound, the use of chiral auxiliaries on the dienophile is a general strategy in asymmetric Diels-Alder reactions to control facial selectivity.

  • Catalyst Control: Asymmetric catalysis using chiral Lewis acids or organocatalysts can enforce a specific transition state geometry, leading to higher diastereoselectivity.

Issue 3: Difficulty in the Synthesis of the Diene Precursor

Question: We are struggling with the synthesis of the unstable diene monomer. Are there established, high-yielding routes to this intermediate?

Answer: The diene precursor is often unstable and requires careful handling. Successful syntheses of related lindenane dimers have utilized multi-step sequences starting from commercially available materials like the Wieland-Miescher ketone.[4] Key transformations to focus on for yield improvement include:

  • Selective Olefination: For the synthesis of shizukaols A and E, a highly Z-selective olefination of an α-siloxy ketone with ynolate anions was employed to construct a key ethylene species.[4]

  • Intramolecular Horner-Wadsworth-Emmons Olefination: This has also been used as a reliable method to form a crucial double bond in the diene precursor.[4]

  • In situ Generation: Due to the instability of the furyl diene, a common and effective strategy is its in situ generation in the presence of the dienophile.[2][3] This is often achieved under base-mediated thermal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the total synthesis of this compound in terms of yield?

A1: Based on the available literature for the synthesis of the Chlorahololide core and related lindenane dimers, the biomimetic Diels-Alder cycloaddition is the most critical and often lowest-yielding step.[1] Its efficiency directly impacts the overall yield of the synthesis.

Q2: Are there any reported total syntheses of this compound that I can reference?

Q3: What are the typical overall yields for the synthesis of related lindenane dimers?

A3: The overall yields for these complex multi-step syntheses are generally low. For instance, the asymmetric total synthesis of shizukaol J, trichloranoid C, and trishizukaol A were accomplished in 15, 16, and 18 longest linear steps, respectively, which implies a challenging synthesis with a modest overall yield.[9]

Q4: Can the endo and exo products of the Diels-Alder reaction be separated?

A4: In some reported syntheses of the heptacyclic core, the endo and exo products were inseparable by column chromatography.[1] However, in other cases, they have been successfully separated. The separability will depend on the specific structure of the adducts.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of the Chlorahololide heptacyclic core and related molecules.

Table 1: Diels-Alder Cycloaddition Yields and Selectivity

DieneDienophileConditionsYield (%)endo:exo RatioReference
2124Toluene, 160 °C, sealed tube, BHT761:14[1]
2126Toluene, 160 °C, sealed tube, BHT90 (endo-28: 8%, exo-28: 82%)1:10[1]
Furyl diene (in situ)Various dienophilesBase-mediated, thermal(Not specified)(Not specified)[2][3]

Table 2: Key Reaction Steps and Reported Yields in a Related Synthesis (Shizukaol A)

StepReaction TypeReagents/ConditionsYield (%)Reference
Synthesis of Diene PrecursorZ-selective olefinationα-siloxy ketone, ynolate anions(Not specified)[4]
Synthesis of Diene PrecursorIntramolecular HWE olefination(Not specified)(Not specified)[4]
DimerizationBiomimetic Diels-AlderDiene 23, Ethylene species 6(Not specified)[4]

Experimental Protocols

Protocol 1: General Procedure for the Biomimetic Diels-Alder Cycloaddition (based on the synthesis of the heptacyclic core)

  • Reactant Preparation: To a solution of the dienophile (1.0 equiv) in dry toluene, add the diene (2.0-2.5 equiv) and a catalytic amount of butylated hydroxytoluene (BHT) as a radical scavenger.

  • Reaction Setup: Place the reaction mixture in a sealed tube.

  • Heating: Heat the sealed tube in an oil bath at 160 °C for the optimized reaction time (e.g., 24-48 hours).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to isolate the Diels-Alder adducts. The endo and exo isomers may or may not be separable at this stage.

Visualizations

experimental_workflow start Start: Diene and Dienophile Precursors da_reaction Diels-Alder Cycloaddition start->da_reaction analysis Analysis of Yield and Selectivity da_reaction->analysis low_yield Low Yield? analysis->low_yield poor_selectivity Poor Selectivity? analysis->poor_selectivity optimize_temp Optimize Temperature and Time low_yield->optimize_temp Yes optimize_catalyst Screen Lewis Acid/Base Catalysts low_yield->optimize_catalyst Yes optimize_ratio Adjust Diene/Dienophile Ratio low_yield->optimize_ratio Yes end End: Heptacyclic Core low_yield->end No modify_dienophile Modify Dienophile Substituents poor_selectivity->modify_dienophile Yes chiral_auxiliary Introduce Chiral Auxiliary poor_selectivity->chiral_auxiliary Yes poor_selectivity->end No optimize_temp->da_reaction optimize_catalyst->da_reaction optimize_ratio->da_reaction modify_dienophile->da_reaction chiral_auxiliary->da_reaction

Caption: Troubleshooting workflow for the Diels-Alder cycloaddition.

logical_relationship cluster_precursors Precursor Synthesis cluster_dimerization Dimerization cluster_final_product Final Product wieland_miescher Wieland-Miescher Ketone diene_synthesis Multi-step Synthesis of Diene wieland_miescher->diene_synthesis dienophile_synthesis Multi-step Synthesis of Dienophile wieland_miescher->dienophile_synthesis diels_alder [4+2] Diels-Alder Cycloaddition diene_synthesis->diels_alder dienophile_synthesis->diels_alder chlorahololide_c This compound diels_alder->chlorahololide_c

Caption: Simplified retrosynthetic analysis of this compound.

References

stability of Chlorahololide C in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Chlorahololide C in various solvents. Due to its inherent structural features, this compound and related compounds can be susceptible to degradation, and this guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?

A1: The appearance of unexpected peaks during HPLC analysis is often indicative of compound degradation. This compound belongs to a class of lindenane-type sesquiterpenoid dimers which can be unstable under certain conditions. Specifically, research has shown that structurally related shizukaol-type dimers can be converted into peroxidized chlorahololide-type dimers.[1] This suggests that the core structure of this compound may be susceptible to oxidation. The instability is often associated with the C4-C5 double bond within the molecule, which can react with oxygen radicals, especially when exposed to light.[1]

Q2: My this compound sample appears to be losing potency over time in solution. Why is this happening?

A2: Loss of potency is a direct consequence of the degradation of the active compound. The structural instability of the lindenane-type sesquiterpenoid dimer core, particularly the strained cyclopropane ring in proximity to a double bond, can lead to decomposition.[1] The transformation into less active or inactive degradation products will result in a decrease in the measured biological activity of your sample. To mitigate this, it is crucial to handle and store this compound solutions appropriately.

Q3: What are the optimal storage conditions for this compound in solution?

A3: To minimize degradation, solutions of this compound should be stored with the following precautions:

  • Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent light-induced degradation.[1]

  • Inert Atmosphere: The presence of oxygen can lead to the formation of oxygen radicals, which can attack the C4-C5 double bond.[1] It is advisable to degas your solvents and store solutions under an inert atmosphere, such as nitrogen or argon.

  • Low Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to reduce the rate of chemical reactions.

  • Aprotic Solvents: While specific data for this compound is limited, for compounds susceptible to oxidation, aprotic solvents are generally preferred over protic solvents.

Q4: Which solvents should I avoid when working with this compound?

  • Protic Solvents: Solvents like methanol and ethanol can participate in degradation pathways.

  • Chlorinated Solvents: Solvents such as dichloromethane and chloroform can generate acidic impurities over time, which may catalyze degradation.

  • Peroxide-Forming Solvents: Ethers (like THF and diethyl ether) and other solvents prone to peroxide formation should be used with caution and should be freshly distilled or tested for peroxides before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of new peaks in chromatogram Degradation of this compoundPrepare fresh solutions daily. Store stock solutions under an inert atmosphere at -80°C and protect from light. Analyze the purity of the stock solution regularly.
Inconsistent biological activity Sample degradation leading to lower effective concentration.Use freshly prepared dilutions for all experiments. If using a stock solution, re-qualify its concentration and purity before each set of experiments.
Precipitation of the compound from solution Poor solubility or solvent evaporation.Ensure the chosen solvent can dissolve this compound at the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Different Solvents

This protocol outlines a general method for determining the stability of this compound in a selection of solvents using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (high purity)
  • HPLC-grade solvents (e.g., acetonitrile, methanol, dimethyl sulfoxide (DMSO), dichloromethane)
  • HPLC system with a UV detector
  • Appropriate HPLC column (e.g., C18)
  • Amber HPLC vials
  • Inert gas (nitrogen or argon)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.
  • Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

3. Preparation of Test Solutions:

  • Dilute the stock solution with each of the test solvents to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
  • Prepare each solution in triplicate.
  • Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC to determine the initial peak area of this compound.

4. Incubation:

  • Store the vials containing the remaining test solutions under controlled conditions (e.g., room temperature, protected from light).
  • For testing the effect of light, a parallel set of samples can be exposed to ambient light.
  • For testing the effect of oxygen, a parallel set of samples can be prepared without degassing the solvents.

5. Time-Point Analysis:

  • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), inject an aliquot of each test solution into the HPLC.
  • Record the peak area of this compound and any new peaks that appear.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
  • Plot the percentage of remaining this compound against time for each solvent.
  • The rate of degradation can be determined from the slope of the line.

Data Presentation

Table 1: Predicted Relative Stability of this compound in Common Laboratory Solvents

Solvent ClassExamplesPredicted StabilityRationale
Aprotic Polar Acetonitrile, DMSOGood to ModerateLess likely to participate in degradation reactions. DMSO can be hygroscopic and may contain water.
Aprotic Non-Polar Hexane, TolueneModerateGood for initial solubilization, but potential for radical reactions if impurities are present.
Protic Methanol, Ethanol, WaterPoor to ModerateProtons may facilitate the opening of the strained cyclopropane ring.
Chlorinated Dichloromethane, ChloroformPoorCan generate acidic byproducts upon storage, which can catalyze degradation.

Visualizations

Diagram 1: Proposed Degradation Pathway

degradation_pathway Shizukaol_dimer Shizukaol-type Dimer (Precursor) Intermediate Free Radical Intermediate (at C4-C5 double bond) Shizukaol_dimer->Intermediate Reaction with Oxygen Radicals Oxygen Oxygen (O2) Oxygen_radicals Oxygen Free Radicals Oxygen->Oxygen_radicals generates Light Light Light->Oxygen_radicals Chlorahololide_peroxide Peroxidized Chlorahololide-type Dimer (Degradation Product) Intermediate->Chlorahololide_peroxide Radical Annihilation

Caption: Proposed free radical mechanism for the degradation of shizukaol-type dimers to peroxidized chlorahololide-type dimers.

References

degradation of shizukaol-type dimers to chlorahololide-type dimers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering the transformation of shizukaol-type dimers into chlorahololide-type dimers.

Frequently Asked Questions (FAQs)

Q1: I purified a shizukaol-type dimer, but subsequent analysis shows the presence of new, related compounds. What is happening?

A1: It is highly likely that your shizukaol-type dimer is degrading into peroxidized chlorahololide-type dimers. This is a known phenomenon that has been observed during the purification and storage of these compounds.[1][2] This transformation is thought to be a spontaneous process for certain shizukaol-type dimers.

Q2: What causes the degradation of shizukaol-type dimers?

A2: The degradation is believed to be caused by a free radical reaction. The C4-C5 double bond in the shizukaol structure, which is destabilized by conjugation with a cyclopropane ring, is susceptible to peroxidation.[1] The reaction is initiated by oxygen in the air, likely facilitated by exposure to light.[1]

Q3: Are the resulting chlorahololide-type dimers simply impurities or artifacts?

A3: Evidence suggests that these peroxidized chlorahololide-type dimers are likely artifacts generated from the shizukaol-type precursors after isolation.[1] This has been confirmed by observing the transformation of purified shizukaol-type dimers over time.[2]

Q4: How can I confirm that my shizukaol-type dimer is converting to a chlorahololide-type dimer?

A4: You can monitor the transformation over time using High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HR-MS). By analyzing a purified sample at different time points (e.g., one day, one week, and one month after purification), you can observe the appearance and increase of peaks corresponding to the peroxidized products.[2]

Q5: Does this degradation affect the biological activity of the compounds?

A5: Yes, the resulting peroxidized chlorahololide-type dimers have been found to exhibit enhanced anti-inflammatory activity compared to their shizukaol-type precursors.[1][2]

Q6: How can I prevent the degradation of my shizukaol-type dimer samples?

A6: To minimize degradation, it is recommended to store purified shizukaol-type dimers under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures. Avoid prolonged exposure to air and ambient light during experimental procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Appearance of unexpected peaks in HPLC/MS after storage. Spontaneous peroxidation of the shizukaol-type dimer.Confirm the identity of the new peaks as peroxidized chlorahololide-type dimers by HR-MS. For future storage, follow the prevention guidelines in Q6 of the FAQ.
Inconsistent biological activity results from the same batch. The ratio of the shizukaol-type dimer to its degraded chlorahololide-type form is changing over time.Re-purify the sample immediately before use to ensure you are testing the compound of interest. Alternatively, if the activity of the mixture is desired, ensure the degradation has gone to completion.
Difficulty in isolating pure shizukaol-type dimers. Degradation is occurring during the purification process.Minimize the exposure of the sample to air and light during purification. Use degassed solvents and consider performing chromatographic steps in a darkened room or with amber-colored vials.

Data Presentation

Table 1: Observed Transformation of a Shizukaol-Type Dimer Over Time

The following table summarizes the qualitative changes observed via HPLC-HR-MS analysis of a purified shizukaol-type dimer (compound 4) stored for one month.[2]

Time After PurificationObservationInference
One DayA single major peak corresponding to the shizukaol-type dimer.The compound is relatively pure immediately after isolation.
One WeekThe appearance of new, minor peaks alongside the main shizukaol-type dimer peak.Degradation to new compounds has begun.
One MonthA significant decrease in the shizukaol-type dimer peak and a corresponding increase in the new peaks.The shizukaol-type dimer has substantially converted to other compounds (peroxidized chlorahololide-type dimers).

Experimental Protocols

Protocol 1: Monitoring the Spontaneous Conversion of Shizukaol-Type Dimers

This protocol describes the methodology to observe the degradation of a purified shizukaol-type dimer.

  • Purification: Isolate the shizukaol-type dimer of interest using standard chromatographic techniques to a purity of >95% as determined by HPLC.

  • Initial Analysis (Day 0): Immediately after purification, dissolve a small aliquot of the compound in an appropriate solvent (e.g., methanol or acetonitrile) and analyze by HPLC-HR-MS to obtain a baseline chromatogram and mass spectrum.

  • Storage: Store the remainder of the purified compound in a clear glass vial at room temperature, exposed to ambient light and air.

  • Time-Course Analysis: At regular intervals (e.g., 1 day, 7 days, 30 days), take an aliquot of the stored sample, dissolve it in the analysis solvent, and re-analyze by HPLC-HR-MS.

  • Data Comparison: Compare the chromatograms and mass spectra from each time point. Look for a decrease in the peak area of the parent shizukaol-type dimer and an increase in the peak areas of new compounds. The new peaks should correspond to the mass of the peroxidized chlorahololide-type dimers.

Visualizations

Proposed Mechanism for the Degradation of Shizukaol-Type Dimers

The following diagram illustrates the proposed free radical mechanism for the conversion of shizukaol-type dimers to peroxidized chlorahololide-type dimers.

Degradation_Pathway cluster_start Initiation cluster_reaction Propagation O2 Oxygen (O2) O2_radical Oxygen Free Radical (O·) O2->O2_radical Light Shizukaol Shizukaol-Type Dimer (Unstable C4-C5 Double Bond) O2_radical->Shizukaol Intermediate_Radical Intermediate Radical Shizukaol->Intermediate_Radical + O· Peroxy_Radical Peroxy Radical Intermediate_Radical->Peroxy_Radical + O2 Chlorahololide Peroxidized Chlorahololide-Type Dimer Peroxy_Radical->Chlorahololide + H· (from another molecule)

Caption: Proposed free radical pathway for shizukaol dimer degradation.

References

Technical Support Center: Overcoming NMR Signal Overlap in Chlorahololide C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Chlorahololide C and related lindenane-type sesquiterpenoid dimers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve NMR signal overlap and confidently elucidate the complex structure of these natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its NMR analysis challenging?

This compound is a lindenane-type sesquiterpenoid dimer, a class of complex natural products isolated from plants of the Chloranthus genus. Its intricate, three-dimensional structure with numerous stereocenters and conformationally restricted rings leads to a high density of proton and carbon signals in the NMR spectra. This often results in significant signal overlap, particularly in the aliphatic regions of the ¹H NMR spectrum, making complete and accurate structural assignment a considerable challenge.

Q2: I'm seeing a crowded region of overlapping signals in my ¹H NMR spectrum of a this compound sample. What is the first step to resolve this?

The initial and most powerful step is to employ two-dimensional (2D) NMR spectroscopy.[1] These experiments spread the NMR signals into a second dimension, resolving many overlapping peaks. The most common and essential 2D NMR experiments for this purpose are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons (¹H-¹³C), allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and piecing together the carbon skeleton.

Q3: Are there any simple experimental changes I can make to reduce signal overlap in my ¹H NMR?

Yes, before moving to more complex experiments, consider these simple adjustments:

  • Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to C₆D₆ or acetone-d₆) can sometimes sufficiently separate overlapping signals.[2]

  • Increase the Spectrometer's Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, often resolving overlap issues.[3]

Q4: My 2D NMR spectra are still too complex. What advanced techniques can I use?

For particularly challenging cases of signal overlap in this compound analysis, several advanced NMR techniques can provide the necessary resolution:

  • TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. This is useful for identifying all the protons belonging to a particular structural fragment, even if some are obscured.

  • HSQC-TOCSY: A powerful combination that links protons to their attached carbons and then reveals all other protons in that same spin system.

  • Pure Shift NMR: These experiments aim to produce a "decoupled" ¹H NMR spectrum where every signal appears as a singlet, thus removing multiplet complexity and significantly reducing overlap.[4]

  • Diffusion-Ordered Spectroscopy (DOSY): This technique separates signals based on the diffusion rates of molecules in solution. While primarily used for mixture analysis, it can sometimes help to differentiate signals from different parts of a large molecule if they have different hydrodynamic volumes.

Troubleshooting Guides

Problem 1: Severe overlap in the aliphatic methylene and methine region of the ¹H NMR spectrum.

This is a common issue in the analysis of lindenane-type sesquiterpenoids due to the multiple saturated ring systems.

Solution Workflow:

  • Acquire a High-Resolution HSQC Spectrum: This will disperse the overlapping proton signals based on the chemical shifts of their attached carbons. This is often the most effective way to resolve individual proton resonances.

  • Utilize COSY and HMBC Data: Use the resolved cross-peaks in the HSQC as starting points to trace ¹H-¹H couplings in the COSY spectrum and long-range ¹H-¹³C correlations in the HMBC spectrum.

  • Consider a DEPT-135 Experiment: This experiment helps to differentiate between CH, CH₂, and CH₃ groups, which can aid in the assignment of the carbon signals and, by extension, the attached protons in the HSQC.

Problem 2: Ambiguous HMBC correlations due to overlapping proton signals.

When a proton signal that shows an HMBC correlation is itself an overlap of multiple protons, it can be difficult to determine which proton is responsible for the correlation.

Solution Workflow:

  • Improve Proton Resolution:

    • Re-acquire the data in a different solvent.[2]

    • Use a higher-field spectrometer.

  • Employ Higher Resolution 2D Techniques:

    • Phase-Sensitive DQF-COSY: This can provide better resolution of cross-peaks and reveal fine coupling details.

    • Selective 1D NOESY/ROESY: Irradiating a specific, well-resolved proton and observing through-space correlations can help to confirm the spatial proximity of different parts of the molecule, thus validating or refuting potential HMBC-derived connections.

Experimental Protocols

Key 2D NMR Experiments for this compound Analysis

The following table summarizes recommended starting parameters for key 2D NMR experiments on a 500 MHz spectrometer. These may need to be optimized based on the specific sample concentration and instrument.

Experiment Pulse Program Spectral Width (¹H) Spectral Width (¹³C) Number of Scans Acquisition Time (t2) Number of Increments (t1) Key Optimized Parameters
COSY cosygpqf10 ppmN/A2-40.256 s256-512d1 (relaxation delay)
HSQC hsqcedetgpsisp2.310 ppm160 ppm2-80.128 s256¹JCH coupling constant (~145 Hz)
HMBC hmbcgplpndqf10 ppm200 ppm8-160.256 s256-512nJCH coupling constant (8-10 Hz)
TOCSY dipsi2esgpph10 ppmN/A4-80.256 s256Mixing time (e.g., 80 ms)

Visualizing Experimental Workflows and Logic

Diagram 1: General Workflow for Resolving Signal Overlap

This diagram illustrates the logical progression from identifying signal overlap to achieving full structural elucidation.

Overlap_Resolution_Workflow cluster_problem Problem Identification cluster_initial_steps Initial Troubleshooting cluster_2d_nmr Core 2D NMR Analysis cluster_advanced Advanced Techniques (if needed) cluster_solution Resolution A 1D ¹H NMR shows significant signal overlap B Change Solvent / Increase Field Strength A->B Simple Adjustments C Acquire COSY, HSQC, HMBC B->C If overlap persists D Analyze 2D Spectra for Correlations C->D E TOCSY / HSQC-TOCSY D->E If spin systems are complex F Pure Shift NMR D->F If severe overlap remains G Complete Structural Assignment of this compound D->G If sufficient resolution E->G F->G

Caption: Workflow for addressing NMR signal overlap.

Diagram 2: Relationship Between Key 2D NMR Experiments

This diagram shows how different 2D NMR experiments provide complementary information for structure elucidation.

NMR_Experiment_Relationships COSY COSY (¹H-¹H Connectivity) HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Helps assign protons for HMBC analysis Structure Final Structure COSY->Structure Identifies spin systems HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->HMBC Confirms proton & carbon identities for HMBC HSQC->Structure Assigns protonated carbons HMBC->Structure Connects fragments

Caption: Interconnectivity of essential 2D NMR experiments.

References

Technical Support Center: Optimizing Cell-based Assays with Chlorahololide C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific biological activities and optimized assay conditions for Chlorahololide C is limited in current scientific literature. This guide leverages data and protocols established for the closely related compound, Chlorahololide D , as a foundational reference. Researchers are advised to use this information as a starting point and perform their own optimization experiments for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A: While direct studies on this compound are sparse, related lindenane-type sesquiterpenoid dimers, such as Chlorahololide D, have demonstrated significant biological activity. Chlorahololide D has been shown to induce apoptosis and inhibit the proliferation and migration of cancer cells.[1][2] It is plausible that this compound may exhibit similar cytotoxic and anti-proliferative effects.

Q2: I am observing low or no activity of this compound in my assay. What are the possible causes?

A: Several factors could contribute to a lack of observed activity:

  • Suboptimal Concentration: The effective concentration of this compound may be different from that of other similar compounds. A wide concentration range should be tested.

  • Solubility Issues: Poor solubility of the compound in your assay medium can lead to a lower effective concentration.

  • Cell Line Sensitivity: The chosen cell line may not be sensitive to the compound's mechanism of action.

  • Incubation Time: The duration of exposure to the compound may be insufficient to elicit a measurable response.

Q3: How should I prepare a stock solution of this compound?

A: It is recommended to dissolve this compound in a high-purity solvent such as DMSO to create a concentrated stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells
  • Possible Cause: Inconsistent cell seeding, compound addition, or assay reagent delivery.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and consistent pipetting techniques.

    • Mix the plate gently after adding cells, compound, and reagents.

Problem 2: High Background Signal in Cytotoxicity/Viability Assays
  • Possible Cause: Contamination of cell cultures, interference from media components, or issues with the assay reagents.

  • Solution:

    • Regularly test cell cultures for mycoplasma contamination.

    • Use phenol red-free medium if it interferes with the assay's colorimetric or fluorometric readout.

    • Ensure that assay reagents are properly stored and not expired.

Problem 3: Compound Precipitation in Culture Medium
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium.

  • Solution:

    • Lower the final concentration of the compound in the assay.

    • Increase the concentration of the DMSO stock solution to reduce the volume added to the medium.

    • Visually inspect the wells for any signs of precipitation before and during the incubation period.

Quantitative Data Summary (for Chlorahololide D)

Table 1: Cytotoxicity of Chlorahololide D in Human Cancer Cell Lines

Cell LineAssayIC50 (µM)Incubation Time (h)
MCF-7MTT6.748
HepG2MTT13.748
HeLaMTT32.248

Data extracted from a study by Li et al. (2023).[2]

Key Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of compounds like this compound.[3][4]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V-FITC/PI Apoptosis Assay

This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.[5][6]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Western Blot for Bax and Bcl-2 Expression

This protocol allows for the detection of changes in the expression of apoptosis-related proteins.[7][8][9]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control cells using RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Chlorahololide_D_Signaling_Pathway Chlorahololide_D Chlorahololide D ROS ↑ Reactive Oxygen Species (ROS) Chlorahololide_D->ROS G2_M_Arrest G2/M Phase Cell Cycle Arrest Chlorahololide_D->G2_M_Arrest Bcl2 ↓ Bcl-2 Chlorahololide_D->Bcl2 Bax ↑ Bax Chlorahololide_D->Bax FAK_Pathway FAK Signaling Pathway Chlorahololide_D->FAK_Pathway Apoptosis Apoptosis ROS->Apoptosis G2_M_Arrest->Apoptosis Bcl2->Apoptosis Bax->Apoptosis pFAK ↓ p-FAK FAK_Pathway->pFAK Cell_Migration Inhibition of Cell Migration pFAK->Cell_Migration

Caption: Putative signaling pathway of Chlorahololide D.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed cells in 96-well plate Treat_Compound 2. Treat with This compound Seed_Cells->Treat_Compound Incubate 3. Incubate for defined period (e.g., 48h) Treat_Compound->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO 6. Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Read_Absorbance 7. Read absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: Experimental workflow for an MTT-based cell viability assay.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Results? Check_Seeding Consistent Cell Seeding? Start->Check_Seeding Check_Seeding->rect_node Optimize cell suspension and seeding technique Check_Pipetting Accurate Pipetting? Check_Seeding->Check_Pipetting Yes Check_Pipetting->rect_node Calibrate pipettes and standardize technique Check_Contamination Mycoplasma Contamination? Check_Pipetting->Check_Contamination Yes Check_Contamination->rect_node Discard contaminated cells and decontaminate incubator Check_Solubility Compound Precipitation? Check_Contamination->Check_Solubility No Check_Solubility->rect_node Review assay protocol and reagent preparation Check_Solubility->rect_node Lower compound concentration or adjust solvent

Caption: A logical troubleshooting workflow for inconsistent assay results.

References

Technical Support Center: Storage and Handling of Chlorahololide C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the peroxidation of Chlorahololide C during storage. The information is presented in a question-and-answer format to directly address common issues and queries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a lindenane-type sesquiterpenoid dimer, a class of natural products known for their complex structures and significant biological activities. Its susceptibility to degradation, particularly peroxidation, is likely due to the presence of reactive functional groups and carbon-carbon double bonds within its intricate polycyclic structure. Studies on related shizukaol-type dimers suggest that they can be converted to peroxidized chlorahololide-type dimers through a free radical reaction involving oxygen and light, indicating that this compound itself may be susceptible to similar oxidative degradation.

Q2: What are the primary factors that accelerate the peroxidation of this compound?

The primary factors that can accelerate the peroxidation of this compound are:

  • Oxygen: As a key reactant in peroxidation, the presence of atmospheric oxygen is a major driver of degradation.

  • Light: Particularly UV light, can provide the energy to initiate free radical chain reactions that lead to peroxidation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Humidity: Moisture can facilitate certain degradation pathways and may also introduce impurities that can act as catalysts.

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.

Q3: What are the visible signs of this compound degradation?

While subtle chemical changes may not be visible, potential signs of degradation could include a change in the physical appearance of the compound, such as discoloration (e.g., yellowing) of the solid material or solution. The most reliable way to detect degradation is through analytical techniques like HPLC, which can reveal the presence of impurity peaks corresponding to degradation products.

Q4: Can I use antioxidants to prevent the peroxidation of this compound?

Yes, the use of antioxidants is a common strategy to prevent the oxidation of sensitive compounds. For sesquiterpene lactones and other natural products, common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E). However, the compatibility and effectiveness of a specific antioxidant with this compound should be experimentally verified. It is crucial to select an antioxidant that does not interfere with downstream applications.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram after short-term storage. Peroxidation or other forms of degradation may have occurred.1. Review your storage conditions. Ensure the sample is protected from light, stored at the recommended low temperature, and the container is tightly sealed. 2. Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing. 3. If the compound is in solution, ensure the solvent is of high purity and has been degassed.
Loss of biological activity of the compound. The active compound has likely degraded.1. Re-purify the compound if possible. 2. For future storage, implement the stringent storage conditions outlined in this guide. 3. Perform a stability study to determine the acceptable storage duration under your laboratory's conditions.
Discoloration of the solid compound or solution. This is a strong indicator of chemical degradation.1. Do not use the discolored material for experiments where purity is critical. 2. Re-evaluate your handling and storage procedures to minimize exposure to oxygen and light.

Recommended Storage Conditions

To minimize peroxidation, this compound should be stored under the following controlled conditions. The exact parameters should be optimized based on internal stability studies.

Parameter Solid Compound In Solution
Temperature -20°C or -80°C for long-term storage. 2-8°C for short-term storage.-80°C for long-term storage. -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Use degassed, high-purity solvents. Purge the headspace of the vial with inert gas.
Light Protect from light by using amber vials or by wrapping the container in aluminum foil.Store in amber glass vials.
Container Tightly sealed glass vials with inert caps (e.g., PTFE-lined).Tightly sealed glass vials with inert caps.
Humidity Store in a desiccator or a controlled low-humidity environment.N/A

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is adapted from a validated protocol for the sesquiterpene lactone eremantholide C and should be optimized for this compound.[1][2]

  • Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Ultrapure water

    • This compound reference standard

  • Chromatographic Conditions (Starting Point for Optimization):

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A linear gradient starting from a lower percentage of acetonitrile and increasing over time. A suggested starting point is 30% B to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan from 200-400 nm to determine the optimal wavelength for this compound and any degradation products.

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution.

    • Inject the standards to determine the retention time and peak shape of pure this compound.

    • Inject samples from forced degradation studies (see Protocol 2) to assess the method's ability to separate the parent compound from degradation products. The PDA detector is crucial for identifying new peaks that may not be visible at a single wavelength.[2]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

  • Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • High-purity solvent (e.g., acetonitrile or methanol)

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with NaOH before HPLC analysis.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize a sample with HCl before HPLC analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature for 24 hours. Analyze directly by HPLC.

    • Thermal Degradation: Store solid this compound at 80°C for 48 hours. Dissolve a sample in the mobile phase for HPLC analysis.

    • Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24 hours. Analyze by HPLC.

    • Control Sample: Prepare a solution of this compound in the same solvent and store it at -20°C, protected from light.

  • Analysis: Analyze all samples using the stability-indicating HPLC method (Protocol 1). Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of degradation.

Visualizations

Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Chlorahololide_C This compound (with C=C double bond) Initiator Light, Heat, Metal Ions Radical This compound Radical (C•) Chlorahololide_C->Radical Initiator->Radical H abstraction Peroxy_Radical Peroxy Radical (C-O-O•) Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (C-O-O-H) Peroxy_Radical->Hydroperoxide + Another this compound Another_Chlorahololide_C Another This compound New_Radical New this compound Radical Hydroperoxide->New_Radical forms Radical_1 Radical Non_Radical_Product Non-Radical Products (e.g., dimers, alcohols, ketones) Radical_1->Non_Radical_Product Radical_2 Radical Radical_2->Non_Radical_Product Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare solutions of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photostability (Light Exposure) prep->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - % Degradation - Identify Degradants hplc->data Troubleshooting_Tree start Degradation Suspected (e.g., extra HPLC peaks) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Atmosphere? start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No implement_changes Implement Corrective Actions: - Store at -20°C or below - Use amber vials - Purge with inert gas improper_storage->implement_changes check_handling Review Handling Procedures: - Solvent purity? - Exposure time to air/light? proper_storage->check_handling reanalyze Re-analyze Compound implement_changes->reanalyze improper_handling Improper Handling check_handling->improper_handling Yes proper_handling Proper Handling check_handling->proper_handling No implement_handling_changes Refine Handling Protocol: - Use high-purity, degassed solvents - Minimize time outside of storage improper_handling->implement_handling_changes proper_handling->reanalyze implement_handling_changes->reanalyze

References

solubility issues of Chlorahololide C in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Chlorahololide C, with a specific focus on addressing its solubility challenges in aqueous solutions.

Troubleshooting Guide: Overcoming Solubility Issues

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?

A1: this compound, like many sesquiterpenoid dimers, is expected to have low solubility in aqueous solutions. Direct dissolution in aqueous buffers will likely result in precipitation or incomplete solubilization. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): This is a common choice for dissolving hydrophobic compounds for in vitro assays.[1]

  • Ethanol: Another viable option for creating stock solutions.

  • Methanol: Can also be used, particularly during extraction and purification processes.[1]

Experimental Protocol: Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO (or ethanol) to achieve a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but be cautious of potential compound degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are several strategies to mitigate precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically ≤ 0.5%) to minimize solvent effects on your cells or assay.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Vortexing During Dilution: Add the stock solution to the aqueous medium while gently vortexing or stirring to promote rapid and uniform dispersion.

  • Use of Pluronic F-68: For cell culture applications, incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 in your final medium can help maintain the solubility of hydrophobic compounds.

  • Serum in Media: If your experiment allows, the presence of serum (e.g., fetal bovine serum) in the cell culture medium can aid in solubilizing lipophilic compounds.

Illustrative Workflow for Improving Aqueous Solubility

G start Start: this compound Powder stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Solution Ready for Experiment precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes stepwise Use Stepwise Dilution troubleshoot->stepwise vortex Vortex During Dilution troubleshoot->vortex surfactant Add Surfactant (e.g., Pluronic F-68) troubleshoot->surfactant

Caption: A workflow for dissolving this compound and troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q3: What is the expected solubility of this compound in common solvents?

Table 1: Illustrative Solubility Profile of this compound

SolventPredicted Solubility (at 25°C)
Water< 0.1 mg/mL
Phosphate-Buffered Saline (PBS)< 0.1 mg/mL
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mL
Ethanol (95%)~5-10 mg/mL
Methanol~5-10 mg/mL

Note: This data is hypothetical and should be confirmed experimentally.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions over time has not been extensively reported. However, related compounds, specifically shizukaol-type dimers, can undergo conversion to peroxidized chlorahololide-type dimers, suggesting a potential for instability.[1][2] It is recommended to prepare fresh dilutions of this compound in your aqueous medium for each experiment and avoid long-term storage of aqueous solutions.

Q5: How does this compound exert its biological effects, and how might solubility affect this?

A5: While the specific signaling pathways for this compound are not detailed, the closely related Chlorahololide D has been shown to induce apoptosis by regulating Bcl-2 and Bax proteins and to inhibit cell migration via the FAK signaling pathway.[3][4][5] For this compound to exert its biological effects in an experimental setting, it must be adequately solubilized to be bioavailable to the cells or target molecules. Poor solubility can lead to an underestimation of its potency.

FAK Signaling Pathway Implicated in the Action of Related Compounds

FAK_Pathway Chlorahololide_D Chlorahololide D (Related Compound) FAK FAK (Focal Adhesion Kinase) Chlorahololide_D->FAK inhibits Cell_Migration Cell Migration FAK->Cell_Migration promotes

Caption: Inhibition of the FAK signaling pathway by a related compound, Chlorahololide D.

Q6: What are some general techniques to enhance the solubility of poorly water-soluble drugs like this compound?

A6: Several formulation strategies can be employed to improve the solubility of hydrophobic compounds for research and development:

  • Co-solvency: Using a mixture of water and a water-miscible solvent.[6][7]

  • Complexation: Utilizing molecules like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6][8]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state.[6][7]

  • pH Adjustment: For ionizable drugs, altering the pH of the solution can increase solubility.[6][9]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area for dissolution.[8][9][10]

For laboratory-scale experiments, the most practical approach is typically the use of co-solvents (like DMSO) to create a stock solution, as detailed in this guide.

References

Validation & Comparative

Comparative Guide to the Mechanism of Action of Chlorahololide C in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chlorahololide C, a sesquiterpenoid dimer isolated from Chloranthus holostegius, and its potential mechanism of action in neurons. Due to the limited direct research on this compound in a neuronal context, this document summarizes its known activity as a potassium channel blocker and compares it with well-established alternatives. Furthermore, it outlines key experimental protocols and workflows to facilitate further investigation into its neuropharmacological profile.

Overview of this compound and Alternative Potassium Channel Blockers

This compound belongs to a class of complex sesquiterpenoid dimers that have demonstrated significant biological activity. A key identified mechanism of action is the potent and selective inhibition of the delayed rectifier potassium (K+) current (IK).[1] This current is crucial for repolarizing the neuronal membrane during an action potential, thereby regulating neuronal excitability and firing frequency.[2][3][4]

This guide compares this compound with two classical, non-selective voltage-gated potassium channel blockers: 4-Aminopyridine (4-AP) and Tetraethylammonium (TEA).

  • This compound : A naturally derived compound with demonstrated potent and selective blockade of the delayed rectifier (IK) K+ current.[1]

  • 4-Aminopyridine (4-AP) : A widely used K+ channel blocker that enhances neurotransmitter release and restores conduction in demyelinated axons by prolonging the action potential.[5][6][7] It is approved for symptomatic treatment in multiple sclerosis.[8]

  • Tetraethylammonium (TEA) : A quaternary ammonium compound that selectively blocks voltage-sensitive K+ channels, prolonging the repolarization phase of the action potential.[9][10]

Quantitative Comparison of Inhibitory Activity

The primary quantitative data available for this compound is its inhibitory concentration (IC50) against the delayed rectifier K+ current. This table compares its potency with its analogues.

CompoundTargetIC50 (µM)Source
This compound Delayed Rectifier (IK) K+ Current3.6 [1]
Chlorahololide ADelayed Rectifier (IK) K+ Current10.9[11][12]
Chlorahololide BDelayed Rectifier (IK) K+ Current18.6[11][12]
Chlorahololide DDelayed Rectifier (IK) K+ Current2.7[1][13]

Proposed Signaling Pathways and Mechanisms

Electrophysiological Effects on Neuronal Excitability

Blockade of the delayed rectifier K+ channel by this compound is expected to prolong the action potential duration. By inhibiting the repolarizing K+ efflux, the neuron remains depolarized for a longer period. This can lead to increased calcium influx through voltage-gated calcium channels at the presynaptic terminal, potentially enhancing neurotransmitter release. However, sustained disruption of ion homeostasis can also lead to excitotoxicity.

G cluster_membrane Neuronal Membrane cluster_drug Pharmacological Intervention AP Action Potential (Depolarization) VGSC Voltage-Gated Na+ Channels (Inactivation) AP->VGSC triggers VGKC Delayed Rectifier K+ Channels (IK) AP->VGKC activates Repol Repolarization VGKC->Repol K+ Efflux causes RMP Resting Membrane Potential Repol->RMP returns to ChlorC This compound ChlorC->VGKC blocks

Caption: Role of Delayed Rectifier K+ Channel in Action Potential Repolarization and Site of this compound Action.

Potential for Apoptosis Induction

While not studied in neurons, the related compound Chlorahololide D has been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. It is plausible that high concentrations or prolonged exposure to this compound could induce neurotoxicity and trigger apoptosis in neurons, potentially through the intrinsic (mitochondrial) pathway due to cellular stress from altered ion homeostasis.

G cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway ChlorC This compound (High Concentration) Stress Ionic Imbalance / Excitotoxicity ChlorC->Stress Bax Bax (Pro-apoptotic) Activation Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Stress->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway Potentially Triggered by this compound-Induced Cellular Stress.

Experimental Protocols for Mechanism of Action Studies

To fully characterize the mechanism of action of this compound in neurons, a series of in vitro experiments are required.

Whole-Cell Patch-Clamp Electrophysiology

This technique is essential to confirm and characterize the blockade of K+ currents.

Objective: To measure the effect of this compound on delayed rectifier K+ currents (IK) in cultured neurons.

Methodology:

  • Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To isolate K+ currents, add blockers for Na+ (e.g., Tetrodotoxin, 1 µM) and Ca2+ channels (e.g., CdCl2, 200 µM).

    • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward K+ currents.

    • Perfuse the bath with increasing concentrations of this compound to determine the dose-dependent block of the IK current and calculate the IC50.

G cluster_prep Preparation cluster_rec Recording Protocol cluster_exp Experiment A Culture Neurons on Coverslips D Obtain Gigaohm Seal (Cell-Attached) A->D B Prepare External and Internal Solutions B->D C Pull Glass Micropipettes C->D E Rupture Membrane (Whole-Cell) D->E F Apply Voltage-Step Protocol E->F G Record Baseline K+ Currents F->G H Perfuse with This compound G->H I Record Blocked K+ Currents H->I J Analyze Data (Dose-Response Curve) I->J

Caption: Experimental Workflow for Whole-Cell Patch-Clamp Analysis of K+ Channel Blockade.

Neuronal Viability and Apoptosis Assays

These assays determine the potential neurotoxicity of this compound.

A. MTT Assay for Cell Viability

Objective: To assess the dose-dependent effect of this compound on neuronal metabolic activity and viability.

Methodology:

  • Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat cells with a range of this compound concentrations for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at ~570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.

B. TUNEL Assay for Apoptosis

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[14]

Methodology:

  • Cell Culture and Treatment: Culture neurons on coverslips and treat with effective concentrations of this compound determined from the MTT assay. Include a positive control (e.g., staurosporine).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

  • TUNEL Reaction: Incubate the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI. Visualize the cells using fluorescence microscopy. Green fluorescent nuclei indicate apoptotic cells.

C. Western Blot for Apoptosis Markers

Objective: To quantify the expression of key apoptosis-related proteins.[1][15][16]

Methodology:

  • Protein Extraction: Treat cultured neurons with this compound, then lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate with primary antibodies against key apoptotic markers (e.g., Cleaved Caspase-3, Bcl-2, Bax).[16][17] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to determine changes in protein expression.

G cluster_prep Cell Treatment cluster_viability Viability Assessment cluster_apoptosis Apoptosis Confirmation A Culture Neuronal Cells B Treat with this compound (Multiple Concentrations) A->B C MTT Assay B->C assess E Western Blot for Cleaved Caspase-3, Bcl-2/Bax B->E analyze F TUNEL Assay for DNA Fragmentation B->F analyze D Determine EC50 for Toxicity C->D G Confirm Apoptotic Mechanism E->G F->G

Caption: Workflow for Investigating the Neurotoxic and Apoptotic Effects of this compound.

Conclusion

This compound is a potent inhibitor of the delayed rectifier potassium current, with a potency comparable to or greater than its known analogues. Its primary mechanism of action in neurons is likely the modulation of neuronal excitability through the prolongation of the action potential. However, its potential for inducing neurotoxicity and apoptosis at higher concentrations warrants thorough investigation. The experimental protocols outlined in this guide provide a clear framework for elucidating the detailed neuropharmacological profile of this compound, which is essential for evaluating its potential as a research tool or a therapeutic lead compound.

References

The Intricate Dance of Structure and Activity: A Comparative Guide to Lindenane Dimers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of natural products is paramount in the quest for novel therapeutics. Lindenane sesquiterpenoid dimers, a class of complex molecules primarily isolated from plants of the Chloranthus and Sarcandra genera, have garnered significant attention for their diverse and potent biological activities.[1][2][3][4][5][6] This guide provides a comparative analysis of their SAR, supported by quantitative data and detailed experimental methodologies, to aid in the rational design of new and more effective therapeutic agents.

Lindenane dimers are broadly classified into several types, with the most common being shizukaol-type, chlorahololide-type, and sarcanolide-type, distinguished by their unique skeletal arrangements arising from different dimerization patterns.[1][3] These structural variations are crucial in defining their biological profiles, which include anti-inflammatory, antitumor, neuroprotective, and antiviral properties.[1][3][4][5][6]

Comparative Biological Activity of Lindenane Dimers

The following table summarizes the inhibitory activities of various lindenane dimers against different biological targets. The data highlights how modifications to the core structure and peripheral functional groups influence their potency.

CompoundTypeTarget/AssayCell LineIC50 (µM)Source
Chlorahololide G (1)ChlorahololideNLRP3 InflammasomeJ774A.1>10[7]
Chlorahololide I (3)8,9-seco LindenaneNLRP3 InflammasomeJ774A.1>10[7]
Compound 5 Lindenane DimerNLRP3 InflammasomeJ774A.18.73[7]
Compound 7 Lindenane DimerNLRP3 InflammasomeJ774A.14.34[7]
Compound 8 Lindenane DimerNLRP3 InflammasomeJ774A.16.21[7]
Compound 17 Lindenane DimerNLRP3 InflammasomeJ774A.12.99[7]
Compound 22 Lindenane DimerNLRP3 InflammasomeJ774A.15.46[7]
Compound 23 Lindenane DimerNLRP3 InflammasomeJ774A.13.88[7]
Chlotrichene C (1)[4+2] Lindenane DimerIL-1β productionTHP-1~1-15[8]
Chlotrichene D (2)[4+2] Lindenane DimerIL-1β productionTHP-1~1-15[8]
Compound 3 [4+2] Lindenane DimerIL-1β productionTHP-1~1-15[8]
Sarcanolide C (1)Lindenane DimerNO productionRAW264.713.4[9]
Sarcanolide D (2)Lindenane DimerNO productionRAW264.717.2[9]
Sarcanolide E (3)Lindenane DimerNO productionRAW264.715.8[9]
Sarcanoid A (1)Lindenane DimerNO productionRAW264.7N/A (moderate)[10]
Sarcanoid B (2)Lindenane DimerNO productionRAW264.7N/A (moderate)[10]
Compound 21 Lindenane DimerNO productionBV-23.18 - 11.46[11]
Compound 22 Lindenane DimerNO productionBV-23.18 - 11.46[11]
Compound 23 Lindenane DimerNO productionBV-23.18 - 11.46[11]
Compound 24 Lindenane DimerNO productionBV-23.18 - 11.46[11]
Compound 26 Lindenane DimerNO productionBV-23.18 - 11.46[11]
Compound 30 Lindenane DimerNO productionBV-23.18 - 11.46[11]
Compound 32 Lindenane DimerNO productionBV-23.18 - 11.46[11]
Compound 36 Lindenane DimerNO productionBV-23.18 - 11.46[11]
Chlorahololide D[4+2] Lindenane DimerCytotoxicityMCF-76.7[12]

Key Structure-Activity Relationship Insights

A preliminary analysis of the available data suggests several key structural features that govern the biological activity of lindenane dimers:

  • The Dimerization Pattern: The way two lindenane monomers connect significantly impacts the overall shape and biological activity of the resulting dimer. For instance, the unique decacyclic scaffold of Sarcanolide C, featuring an orthoformate unit, contributes to its moderate anti-inflammatory activity.[9]

  • Functional Groups: The presence and orientation of specific functional groups, such as hydroxyls, esters, and lactones, are critical for activity. A detailed SAR analysis on NLRP3 inflammasome inhibitors revealed that two essential functional groups played an indispensable role in their anti-inflammatory effects.[11]

  • Stereochemistry: The complex three-dimensional arrangement of these molecules, with numerous stereocenters, is a crucial determinant of their interaction with biological targets.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of lindenane dimer activity.

Inhibition of NLRP3 Inflammasome Activation Assay

This assay evaluates the ability of compounds to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response implicated in various inflammatory diseases.

  • Cell Culture: J774A.1 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and primed with lipopolysaccharide (LPS) for 4 hours.

    • The cells are then treated with varying concentrations of the test lindenane dimers for 1 hour.

    • Nigericin is added to induce NLRP3 inflammasome activation.

    • The supernatant is collected to measure the release of lactate dehydrogenase (LDH) as an indicator of pyroptosis, a form of inflammatory cell death.

    • The levels of interleukin-1β (IL-1β) in the supernatant are quantified using an ELISA kit.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture: Murine macrophage cell lines such as RAW264.7 or BV-2 microglial cells are used.[9][10][11] The cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are plated in 96-well plates and incubated overnight.

    • The cells are then pre-treated with different concentrations of the lindenane dimers for 1-2 hours.

    • LPS is added to all wells (except the control group) to stimulate NO production, and the plates are incubated for a further 24 hours.

    • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at a specific wavelength (typically 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Visualizing the SAR Workflow and Key Structural Features

To better understand the process of SAR studies and the key structural aspects of lindenane dimers, the following diagrams are provided.

SAR_Workflow cluster_synthesis Compound Library Generation cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Isolation Isolation from Natural Sources Screening Primary Screening (e.g., cell viability) Isolation->Screening Synthesis Chemical Synthesis & Modification Synthesis->Screening Assay Secondary Assays (e.g., NO, NLRP3) Screening->Assay Data IC50/EC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead Optimization Iterative Design & Synthesis Lead->Optimization Optimization->Synthesis

Caption: A generalized workflow for a structure-activity relationship (SAR) study of lindenane dimers.

Lindenane_Dimers cluster_main Lindenane Dimer Core Structures cluster_types Key Dimerization Types cluster_mods Important Structural Modifications Core Two Lindenane Monomers Shizukaol Shizukaol-type Core->Shizukaol [4+2] cycloaddition Chlorahololide Chlorahololide-type Core->Chlorahololide Other cycloadditions Sarcanolide Sarcanolide-type Core->Sarcanolide Unique linkages R1 Functional Groups (e.g., -OH, -OAc) Shizukaol->R1 R2 Stereochemistry Chlorahololide->R2 R3 Side Chains Sarcanolide->R3

Caption: Key structural features influencing the biological activity of lindenane dimers.

References

A Comparative Analysis of the Cytotoxic Effects of Chlorahololide D, Sarcandrolide A, and Shizukaol E

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic profiles of three lindenane-type sesquiterpenoid dimers—Chlorahololide D, sarcandrolide A, and shizukaol E—reveals significant differences in their anti-cancer activities. Experimental data highlights Chlorahololide D as a potent cytotoxic agent against human breast (MCF-7) and liver (HepG2) cancer cell lines, operating through the induction of apoptosis via specific signaling pathways.

This guide provides a comparative overview of the cytotoxic properties of Chlorahololide D, sarcandrolide A, and shizukaol E, with a focus on their efficacy in inhibiting cancer cell growth. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Data

A comparative study evaluating the cytotoxic effects of these three compounds on MCF-7 and HepG2 cancer cell lines demonstrated that Chlorahololide D exhibits the most potent inhibitory activity.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for Chlorahololide D.

CompoundCell LineIC50 (µM)
Chlorahololide D MCF-76.7[1]
HepG213.7[1]
Sarcandrolide A MCF-7> 20[1]
HepG2> 20[1]
Shizukaol E MCF-7> 20[1]
HepG2> 20[1]

Mechanism of Action: Chlorahololide D

Further investigation into the mechanism underlying the cytotoxic effects of Chlorahololide D in MCF-7 cells revealed its ability to induce programmed cell death, or apoptosis. This process is initiated through the stimulation of reactive oxygen species (ROS) and subsequent cell cycle arrest at the G2 phase.[1][2]

The pro-apoptotic activity of Chlorahololide D is mediated by its influence on the Bcl-2 family of proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1] Additionally, Chlorahololide D was found to inhibit cell migration by targeting the Focal Adhesion Kinase (FAK) signaling pathway.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these compounds.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (MCF-7 and HepG2) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of Chlorahololide D, sarcandrolide A, and shizukaol E for 48 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis by Chlorahololide D was quantified using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

  • Cell Treatment: MCF-7 cells were treated with varying concentrations of Chlorahololide D (7.5, 15, and 30 µM) for 48 hours.

  • Cell Harvesting and Staining: After treatment, the cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. The cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometric Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

The expression levels of apoptosis-related proteins were determined by Western blotting.

  • Protein Extraction: MCF-7 cells were treated with Chlorahololide D, and total protein was extracted using RIPA lysis buffer.

  • Protein Quantification: The protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against Bcl-2, Bax, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis start Seed MCF-7 and HepG2 cells in 96-well plates treat Treat with Chlorahololide D, sarcandrolide A, or shizukaol E start->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate for 4 hours add_mtt->incubate dissolve Dissolve formazan crystals with DMSO incubate->dissolve read Measure absorbance at 490 nm dissolve->read calculate Calculate IC50 values read->calculate

Figure 1. Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway of Chlorahololide D-Induced Apoptosis

G Chlorahololide_D Chlorahololide D ROS ↑ Reactive Oxygen Species (ROS) Chlorahololide_D->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Chlorahololide_D->Bcl2 Bax ↑ Bax (Pro-apoptotic) Chlorahololide_D->Bax CellCycleArrest G2 Phase Cell Cycle Arrest Chlorahololide_D->CellCycleArrest FAK FAK Signaling Pathway Chlorahololide_D->FAK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest->Apoptosis Migration ↓ Cell Migration FAK->Migration

Figure 2. Signaling pathway of Chlorahololide D-induced apoptosis.

References

Validating the Wnt Signaling Pathway as a Target of Shizukaol D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of shizukaol D's performance in targeting the Wnt signaling pathway against other known inhibitors. The information is supported by available experimental data to assist in the validation of shizukaol D as a potential therapeutic agent.

Executive Summary

Shizukaol D, a dimeric sesquiterpene, has been identified as a repressor of human liver cancer cell growth through the modulation of the Wnt signaling pathway.[1] Experimental evidence indicates that shizukaol D attenuates Wnt signaling, leading to a reduction in the expression of β-catenin and downstream Wnt target genes. This guide offers a comparative analysis of shizukaol D with established Wnt pathway inhibitors, XAV939 and IWR-1-endo, based on available data. While direct comparative studies are limited, this guide consolidates existing information to provide a framework for evaluating shizukaol D's potential.

Comparative Performance Data

The following tables summarize the available quantitative data for shizukaol D and alternative Wnt signaling inhibitors in liver cancer cell lines.

Table 1: IC50 Values of Wnt Signaling Inhibitors in Liver Cancer Cell Lines

CompoundHepG2 (μM)Huh7 (μM)SMMC-7721 (μM)Focus (μM)SK-HEP-1 (μM)
Shizukaol D >50-8.82 ± 1.666.26 ± 0.859.25 ± 0.57
XAV939 80.71 ± 9.3325.29 ± 3.98---
IWR-1-endo -----

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. Data for IWR-1-endo in these specific liver cancer cell lines was not available in the searched literature.

Mechanism of Action at the Molecular Level

Shizukaol D has been shown to inhibit the Wnt signaling pathway by downregulating the expression of β-catenin and its upstream regulators, including Dishevelled (Dvl) and LRP5/6.[1] However, the precise direct molecular target of shizukaol D within the Wnt pathway has not yet been elucidated.

In contrast, the mechanisms of the comparative inhibitors are well-defined:

  • XAV939 inhibits the Wnt pathway by targeting Tankyrase (TNKS) 1 and 2.[2][3][4] This leads to the stabilization of Axin, a key component of the β-catenin destruction complex, which subsequently promotes the degradation of β-catenin.

  • IWR-1-endo also functions by stabilizing Axin, thereby promoting the phosphorylation and subsequent degradation of β-catenin.[5]

Key Experimental Protocols for Validation

Detailed protocols for the key experiments used to validate the targeting of the Wnt signaling pathway are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Western Blot for β-catenin Expression

This assay is used to determine the total amount of β-catenin protein in cells after treatment with the compound of interest.

  • Cell Lysis:

    • Treat liver cancer cells (e.g., SMMC-7721, Focus) with desired concentrations of shizukaol D or alternative inhibitors for a specified time (e.g., 24-48 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against β-catenin (typically at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the results.

TOP/FOPflash Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

  • Cell Transfection:

    • Seed liver cancer cells in a multi-well plate.

    • Co-transfect the cells with either the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated binding sites, as a negative control) reporter plasmid, along with a Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of shizukaol D or alternative inhibitors.

  • Luciferase Activity Measurement:

    • After the desired incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the TOPflash and FOPflash firefly luciferase activities to the Renilla luciferase activity.

    • The Wnt signaling activity is expressed as the ratio of normalized TOPflash to FOPflash activity.

Immunofluorescence for β-catenin Nuclear Localization

This technique is used to visualize the subcellular localization of β-catenin and quantify its presence in the nucleus.

  • Cell Culture and Treatment:

    • Grow liver cancer cells on glass coverslips in a multi-well plate.

    • Treat the cells with shizukaol D or alternative inhibitors.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against β-catenin overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Quantify the nuclear fluorescence intensity of β-catenin using image analysis software (e.g., ImageJ) and compare it to the cytoplasmic intensity.[6]

Quantitative PCR (qPCR) for Wnt Target Genes

qPCR is used to measure the mRNA expression levels of Wnt target genes, such as c-Myc and Cyclin D1, which are expected to decrease upon Wnt pathway inhibition.

  • RNA Extraction and cDNA Synthesis:

    • Treat liver cancer cells with the compounds of interest.

    • Extract total RNA from the cells using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis:

    • Perform the qPCR reaction in a real-time PCR cycler.

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene. The results are typically presented as a fold change in expression compared to the untreated control.[7][8]

Visualizing the Molecular Interactions and Workflow

To better understand the Wnt signaling pathway, the mechanism of its inhibition, and the experimental workflow for validation, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin_cyto->Proteasome Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription

Caption: Canonical Wnt Signaling Pathway.

Shizukaol_D_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Promotes Degradation Proteasome Proteasome Beta_Catenin_cyto->Proteasome Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Reduced Transcription Shizukaol_D Shizukaol D Shizukaol_D->LRP5_6 Inhibits? Shizukaol_D->Dvl Inhibits?

Caption: Proposed Mechanism of Shizukaol D Inhibition.

Experimental_Workflow cluster_assays Validation Assays start Start: Treat Liver Cancer Cells with Shizukaol D western_blot Western Blot (β-catenin levels) start->western_blot top_fop TOP/FOPflash Assay (TCF/LEF Activity) start->top_fop if_staining Immunofluorescence (β-catenin localization) start->if_staining qpcr qPCR (Wnt target gene expression) start->qpcr data_analysis Data Analysis and Comparison with Alternative Inhibitors western_blot->data_analysis top_fop->data_analysis if_staining->data_analysis qpcr->data_analysis conclusion Conclusion: Validate Wnt Pathway as a Target data_analysis->conclusion

Caption: Experimental Workflow for Validation.

References

Chlorahololide C: A Comparative Analysis of its Selectivity for Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chlorahololide C, a sesquiterpenoid dimer isolated from Chloranthus holostegius, and its interaction with ion channels. The focus of this document is to present the available experimental data on its primary ion channel target and discuss its selectivity profile based on current research.

Overview of this compound and its Analogs

This compound belongs to a class of structurally complex natural products known as lindenane-type sesquiterpenoid dimers. Research has identified several analogs, including Chlorahololides A, B, D, E, and F, which have been investigated for their biological activities. A significant body of evidence points towards the potent and selective inhibitory effects of these compounds on potassium channels.

Quantitative Analysis of Ion Channel Inhibition

The primary target of this compound and its related compounds has been identified as the delayed rectifier potassium (IK) current. The following table summarizes the inhibitory potency (IC50) of Chlorahololides C, D, E, and F on this specific potassium channel, as determined by electrophysiological studies.

CompoundIon Channel TargetIC50 (µM)Reference
This compound Delayed Rectifier (IK) K+ Current 3.6 ± 10.1 [1]
Chlorahololide DDelayed Rectifier (IK) K+ Current2.7 ± 0.3[1]
Chlorahololide EDelayed Rectifier (IK) K+ Current27.5 ± 5.1[1]
Chlorahololide FDelayed Rectifier (IK) K+ Current57.5 ± 6.1[1]
Chlorahololide ADelayed Rectifier (IK) K+ Current10.9[2]
Chlorahololide BDelayed Rectifier (IK) K+ Current18.6[2]

The data clearly indicates that this compound is a potent inhibitor of the delayed rectifier potassium current. Notably, its analog, Chlorahololide D, exhibits a slightly higher potency.

While the original research describing Chlorahololides C-F refers to them as "selective" potassium channel blockers, specific quantitative data on their cross-reactivity with other ion channels, such as sodium or calcium channels, is not available in the reviewed literature. The term "selective" in this context likely implies that the compounds were tested against a panel of other targets and showed significantly less activity, though the detailed results of these screens are not provided in the available abstracts.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known interaction of this compound with its primary target and a general workflow for assessing ion channel activity.

cluster_0 Cellular Environment Chlorahololide_C This compound K_Channel Delayed Rectifier Potassium Channel (IK) Chlorahololide_C->K_Channel Inhibits K_ion K+ Ions K_Channel->K_ion Blocks Efflux Membrane_Potential Membrane Repolarization K_ion->Membrane_Potential Prevents

Caption: Interaction of this compound with the delayed rectifier potassium channel.

cluster_1 Experimental Workflow Cell_Culture Cell Line Expressing Target Ion Channel Compound_Application Application of This compound Cell_Culture->Compound_Application Electrophysiology Whole-Cell Patch-Clamp Recording Compound_Application->Electrophysiology Data_Analysis IC50 Determination Electrophysiology->Data_Analysis

Caption: General experimental workflow for determining ion channel inhibition.

Experimental Protocols

The inhibitory effects of Chlorahololides on the delayed rectifier (IK) K+ current were determined using the whole-cell patch-clamp technique on acutely dissociated rat cerebral cortex neurons.

Cell Preparation:

  • Cerebral cortices were dissected from neonatal Sprague-Dawley rats.

  • The tissue was minced and incubated in a solution containing trypsin and DNase.

  • Following enzymatic digestion, the cells were mechanically dissociated by trituration.

  • The isolated neurons were plated on poly-L-lysine-coated coverslips and maintained in a culture medium.

Electrophysiological Recordings:

  • Whole-cell voltage-clamp recordings were performed at room temperature.

  • The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • The internal pipette solution contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 ATP-Mg, adjusted to pH 7.2 with KOH.

  • The delayed rectifier K+ currents were evoked by depolarizing voltage steps.

  • Chlorahololides were dissolved in dimethyl sulfoxide (DMSO) and then diluted to the final concentrations in the external solution. The final concentration of DMSO was kept below 0.1%.

  • The test compounds were applied to the cells via a perfusion system.

Data Analysis:

  • Current amplitudes were measured before and after the application of the compounds.

  • The concentration-response curves were fitted with the Hill equation to determine the IC50 values.

Conclusion

This compound is a potent inhibitor of the delayed rectifier potassium (IK) current.[1] The available data from its analogs, particularly Chlorahololide D, suggests that this class of compounds holds promise as selective potassium channel blockers.[1] However, to fully establish the cross-reactivity profile of this compound, further comprehensive screening against a wider panel of ion channels, including various subtypes of sodium and calcium channels, is necessary. Such studies would provide a more complete understanding of its selectivity and potential off-target effects, which is crucial for its development as a pharmacological tool or therapeutic agent.

References

comparative study of natural versus synthetic Chlorahololide C bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative study on the bioactivity of natural versus synthetic Chlorahololide C is currently limited by the lack of available data on the biological effects of synthetic this compound in peer-reviewed literature. Research to date has primarily focused on the isolation and characterization of naturally occurring this compound and its analogs, such as Chlorahololide D, detailing their significant cytotoxic and pro-apoptotic activities against various cancer cell lines.

This guide provides a comprehensive overview of the known bioactivity of natural Chlorahololide compounds, supported by experimental data and detailed methodologies. The focus will be on the anti-cancer properties of these natural products, particularly their ability to induce programmed cell death and interfere with key cellular signaling pathways.

Bioactivity Data of Natural Chlorahololide Analogs

The cytotoxic effects of natural Chlorahololide D, a closely related lindenane-type sesquiterpenoid dimer to this compound, have been evaluated against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from these studies.

CompoundCell LineIC50 (µM)Reference
Natural Chlorahololide D MCF-7 (Breast Cancer)6.7[1]
HepG2 (Liver Cancer)13.7[1]
HeLa (Cervical Cancer)32.2

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the bioactivity of natural Chlorahololide compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Chlorahololide D for a specified period (e.g., 48 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)

This method is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with different concentrations of Chlorahololide D for a designated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and assess their expression levels. This technique was employed to measure the levels of apoptosis-related proteins like Bcl-2 and Bax.

  • Protein Extraction: Cells treated with Chlorahololide D are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bcl-2 and Bax, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by natural Chlorahololide D and a typical experimental workflow for its bioactivity assessment.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed MCF-7 Cells treat Treat with Natural Chlorahololide D start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Apoptosis) treat->flow wb Western Blot (Protein Expression) treat->wb ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant protein_quant Analyze Protein Levels wb->protein_quant conclusion Determine Bioactivity Profile ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: Experimental workflow for assessing the bioactivity of natural Chlorahololide D.

FAK_Signaling_Pathway Chlorahololide_D Natural Chlorahololide D p_FAK p-FAK (Phosphorylated FAK) Chlorahololide_D->p_FAK inhibits phosphorylation FAK FAK (Focal Adhesion Kinase) FAK->p_FAK Cell_Migration Cell Migration p_FAK->Cell_Migration promotes

Caption: Inhibition of the FAK signaling pathway by natural Chlorahololide D.

Apoptosis_Signaling_Pathway cluster_mitochondrial Mitochondrial Pathway Chlorahololide_D Natural Chlorahololide D Bcl2 Bcl-2 (Anti-apoptotic) Chlorahololide_D->Bcl2 downregulates Bax Bax (Pro-apoptotic) Chlorahololide_D->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Induction of apoptosis by natural Chlorahololide D via the intrinsic pathway.

References

Safety Operating Guide

Navigating the Disposal of Chlorahololide C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Cytotoxic Waste Management

Cytotoxic compounds are substances toxic to cells, and many are used in cancer chemotherapy.[3] Due to their hazardous nature—often carcinogenic, mutagenic, or toxic for reproduction—all materials that come into contact with Chlorahololide C must be treated as cytotoxic waste.[3] This includes stock solutions, diluted samples, contaminated personal protective equipment (PPE), and labware.

Personal Protective Equipment (PPE) Requirements

Before handling this compound or any contaminated materials, it is crucial to be outfitted with the appropriate PPE to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-grade, powder-free nitrile gloves (double-gloving recommended)Protects against skin contact and absorption.
Gown Disposable, impermeable, long-sleeved gown with closed front and elastic cuffsPrevents contamination of personal clothing.
Eye Protection Safety goggles or a full-face shieldProtects eyes from splashes and aerosols.
Respiratory Protection NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR)Recommended when handling powders or creating aerosols.

This data is synthesized from general guidelines for handling cytotoxic agents.[4][5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe segregation and disposal of this compound waste.

Step 1: Segregation at the Point of Generation

Immediately after use, all waste contaminated with this compound must be segregated from other laboratory waste streams.[5]

  • Non-Sharps Waste: This includes gloves, gowns, bench paper, pipette tips, and vials. These items should be placed directly into a designated, leak-proof, and puncture-resistant cytotoxic waste container.[6] This container should be clearly labeled with the universal cytotoxic waste symbol.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is also labeled for cytotoxic waste.[3]

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof container clearly marked as "Cytotoxic Liquid Waste" and including the name of the compound. Do not mix with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

Step 2: Packaging and Labeling

Proper packaging and labeling are critical for the safe handling and transport of cytotoxic waste.

  • All cytotoxic waste containers must be securely sealed to prevent leakage.

  • The exterior of the container should be clean and free of contamination.

  • Each container must be labeled with the biohazard symbol for cytotoxic waste and the words "Cytotoxic Waste" or "Biohazard."

Step 3: Storage and Transport

Designated, secure areas should be established for the temporary storage of cytotoxic waste awaiting pickup. These areas should be clearly marked and have limited access. Transport of the waste from the laboratory to the central storage area should be done using a designated cart to minimize the risk of spills.

Step 4: Final Disposal

The final disposal of cytotoxic waste must be conducted by a licensed hazardous waste contractor.[3] The most common and required method for the ultimate disposal of cytotoxic waste is high-temperature incineration.[3] This process ensures the complete destruction of the hazardous compounds.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Chlorahololide_C_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation cluster_2 Collection & Storage cluster_3 Final Disposal A This compound Contaminated Material B Is it a sharp? A->B C Cytotoxic Sharps Container B->C Yes D Cytotoxic Waste Container (Non-Sharp) B->D No E Seal and Label Container C->E D->E F Transport to Designated Storage Area E->F G Licensed Hazardous Waste Contractor Pickup F->G H High-Temperature Incineration G->H

References

Essential Safety and Operational Guidance for Handling Chlorahololide C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of Chlorahololide C, a sesquiterpenoid dimer. Due to its potential cytotoxic properties, as suggested by the activity of structurally related compounds, it is imperative to handle this compound with stringent safety protocols similar to those for other potent cytotoxic agents.[1]

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment.[2][3] The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested nitrile gloves (double gloving recommended)Prevents skin contact and absorption.[4][5]
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffsProtects skin and clothing from contamination.
Eye/Face Protection Safety goggles with side shields or a full-face shieldProtects against splashes and aerosols.[6][7]
Respiratory Protection NIOSH-approved N95 or higher respiratorNecessary when handling powders or creating aerosols to prevent inhalation.[6]
Shoe Covers Disposable, slip-resistantPrevents the spread of contamination outside the work area.[6]
Cap Disposable hair coverPrevents contamination of hair.[6]

Operational Plan: Handling and Preparation

Preparation Area: All manipulations of this compound, especially handling of the solid compound, should be conducted in a designated controlled area. This area should be equipped with a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation and exposure.[3]

Weighing and Reconstitution:

  • Perform all weighing of powdered this compound within a CVE or BSC.

  • Use dedicated, calibrated equipment for weighing.

  • When reconstituting the compound, add the solvent slowly to the powder to avoid aerosolization.

  • Ensure all containers are sealed and clearly labeled with the compound name, concentration, and hazard symbols.

Emergency Procedures

Spill Management: In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.

  • Don PPE: Before attempting to clean the spill, don the full PPE ensemble as detailed in the table above. For large spills, consider a higher level of respiratory protection.

  • Containment: Use a cytotoxic spill kit to contain the spill. Cover liquid spills with absorbent pads; for solid spills, gently cover with dampened absorbent material to avoid raising dust.

  • Cleanup: Working from the outer edge of the spill towards the center, carefully collect all contaminated materials.

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent solution and then water.

  • Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.[2]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen and seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound, including unused compound, contaminated labware, PPE, and cleanup materials, must be treated as cytotoxic waste.

  • Segregation: Do not mix cytotoxic waste with regular laboratory trash.

  • Containment: Collect all solid and liquid waste in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. Liquid waste should be stored in sealed, compatible containers.

  • Disposal: Dispose of all cytotoxic waste in accordance with institutional and local regulations for hazardous chemical waste. This typically involves incineration at high temperatures.

Experimental Workflow: Donning and Doffing of PPE

The following diagram outlines the correct procedure for putting on (donning) and taking off (doffing) personal protective equipment to ensure maximum protection and prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Don Shoe Covers Don1->Don2 Don3 Don Inner Gloves Don2->Don3 Don4 Don Gown Don3->Don4 Don5 Don Outer Gloves (over cuffs) Don4->Don5 Don6 Don Respirator Don5->Don6 Don7 Don Eye Protection Don6->Don7 Don8 Enter Work Area Don7->Don8 Doff1 Remove Shoe Covers Doff2 Remove Outer Gloves Doff1->Doff2 Doff3 Remove Gown Doff2->Doff3 Doff4 Perform Hand Hygiene Doff3->Doff4 Doff5 Exit Work Area Doff4->Doff5 Doff6 Remove Eye Protection Doff5->Doff6 Doff7 Remove Respirator Doff6->Doff7 Doff8 Remove Inner Gloves Doff7->Doff8 Doff9 Perform Hand Hygiene Doff8->Doff9

Caption: PPE Donning and Doffing Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.